Bis-Mal-PEG6
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H42N4O12 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C28H42N4O12/c33-23(5-9-31-25(35)1-2-26(31)36)29-7-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-8-30-24(34)6-10-32-27(37)3-4-28(32)38/h1-4H,5-22H2,(H,29,33)(H,30,34) |
InChI Key |
GPXKZMBVSUHQLW-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-Mal-PEG6 |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking Precision in Bioconjugation: A Technical Guide to the Bis-Mal-PEG6 Crosslinker
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the properties and applications of the Bis-Maleimide-PEG6 (Bis-Mal-PEG6) crosslinker, a valuable tool in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document details the chemical and physical characteristics of this compound, offers comprehensive experimental protocols for its use, and provides visual representations of key processes to facilitate understanding and application.
Core Properties of this compound
This compound is a homobifunctional crosslinking reagent that possesses two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide moieties exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for the precise and covalent linkage of biomolecules. The hydrophilic PEG6 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces the potential for aggregation, and can minimize steric hindrance.
Quantitative Data Summary
The following tables summarize the key quantitative properties of the this compound crosslinker, compiled from various commercial suppliers.
| Property | Value | References |
| Molecular Weight | 626.66 g/mol | [1] |
| Molecular Formula | C28H42N4O12 | [1] |
| Purity | ≥95% - 98% | [1] |
| Spacer Arm Length | 28.9 Å (calculated) | |
| Physical State | White to off-white solid or viscous liquid | [2] |
| Reactivity and Specificity | |
| Reactive Groups | Maleimide |
| Target Functional Group | Sulfhydryl (Thiol, -SH) |
| Optimal Reaction pH | 6.5 - 7.5 |
| Bond Formed | Stable Thioether Bond |
| Solubility and Storage | |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated |
Reaction Mechanism
The fundamental reaction of this compound involves the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and proceeds readily at or near neutral pH, forming a stable covalent thioether bond. The bifunctional nature of this compound allows for the crosslinking of two thiol-containing molecules (intermolecular crosslinking) or the linkage of two thiol groups within the same molecule (intramolecular crosslinking).
Caption: Reaction of this compound with two thiol-containing molecules.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the this compound crosslinker.
Intermolecular Protein-Protein Crosslinking
This protocol describes the crosslinking of two different proteins, each possessing at least one available cysteine residue.
Materials:
-
Protein A (with available thiol groups)
-
Protein B (with available thiol groups)
-
This compound Crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of thiols.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP in conjugation buffer for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis against the conjugation buffer.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
Dissolve the proteins in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein mixture. The molar ratio of crosslinker to protein should be optimized, but a starting point of 10-20 fold molar excess of this compound to the protein with the lower concentration is recommended.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-100 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC). The crosslinked product will have a higher molecular weight and elute earlier than the individual proteins.
-
Alternatively, other chromatographic techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed depending on the properties of the proteins.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions. The crosslinked product should appear as a higher molecular weight band under non-reducing conditions, which disappears or is reduced in intensity under reducing conditions if the linkage is within a single protein that has been reduced. For intermolecular crosslinks, the higher molecular weight band will persist under reducing conditions if the individual proteins do not contain internal disulfide bonds.
-
Mass Spectrometry (MS): Confirm the identity and mass of the crosslinked product.
-
HPLC Analysis: Techniques like SEC-HPLC or HIC-HPLC can be used to assess the purity and heterogeneity of the conjugate.
-
Caption: General workflow for protein-protein crosslinking with this compound.
Intramolecular Protein Crosslinking
This protocol is for introducing a crosslink between two cysteine residues within a single protein to study protein conformation or stabilize its structure.
Materials:
-
Protein with at least two accessible cysteine residues.
-
This compound Crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of thiols.
-
Reducing Agent (if necessary): TCEP or DTT.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Prepare the protein as described in the intermolecular crosslinking protocol, ensuring that the target cysteine residues are available for reaction.
-
-
Crosslinker Preparation:
-
Prepare a fresh stock solution of this compound as previously described.
-
-
Crosslinking Reaction:
-
The reaction is typically performed with a dilute protein solution to favor intramolecular crosslinking over intermolecular crosslinking.
-
Add the this compound stock solution to the protein solution. A molar ratio of 1:1 to 5:1 (crosslinker to protein) is a good starting point for optimization.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction and purify the intramolecularly crosslinked protein as described in the intermolecular protocol. SEC is often effective in separating the crosslinked monomer from any unreacted protein or aggregates.
-
-
Characterization:
-
SDS-PAGE: The intramolecularly crosslinked protein will likely show a slightly faster migration on SDS-PAGE compared to the non-crosslinked, reduced form due to a more compact structure.
-
Mass Spectrometry: Peptide mapping after enzymatic digestion can be used to identify the crosslinked cysteine residues.
-
Considerations and Troubleshooting
-
Hydrolysis of Maleimide Groups: Maleimide groups can undergo hydrolysis, especially at pH values above 7.5. It is crucial to prepare the crosslinker solution immediately before use and maintain the reaction pH within the optimal range.
-
Presence of Thiols in Buffers: Avoid buffers containing thiol reagents (e.g., DTT, β-mercaptoethanol) during the conjugation reaction as they will compete with the target sulfhydryl groups.
-
Optimization of Molar Ratios: The optimal molar ratio of crosslinker to protein should be determined empirically for each specific application to achieve the desired degree of conjugation while minimizing unwanted side reactions or aggregation.
-
Purification Strategy: The choice of purification method is critical for obtaining a homogenous product. A combination of chromatographic techniques may be necessary for complex reaction mixtures.
Conclusion
The this compound crosslinker is a versatile and efficient tool for the covalent linkage of thiol-containing biomolecules. Its well-defined structure, high reactivity, and the beneficial properties of the PEG spacer make it an excellent choice for a wide range of applications in research and drug development, including the creation of antibody-drug conjugates, the stabilization of protein structures, and the study of protein-protein interactions. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize this compound to advance their scientific objectives.
References
An In-depth Technical Guide to Bis-Maleimide-PEG6 (Bis-Mal-PEG6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Maleimide-PEG6 (Bis-Mal-PEG6), a homobifunctional crosslinking agent. It is designed to be a valuable resource for professionals in bioconjugation, drug delivery, and related fields.
Core Concepts: Structure and Chemical Formula
This compound is a chemical crosslinker characterized by two maleimide functional groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for the precise and stable covalent linkage of biomolecules.
The PEG spacer is a hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments. This property is particularly advantageous in biological applications, as it can help to reduce aggregation and improve the pharmacokinetic profile of the conjugated molecule. The PEG chain also provides a flexible spacer arm between the conjugated molecules.
Chemical Formula: C₂₈H₄₂N₄O₁₂[1][2]
Synonyms: Mal-PEG6-Mal, Mal-NH-PEG6-NH-Mal[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.
| Property | Value | Citations |
| Molecular Weight | 626.66 g/mol - 626.7 g/mol | [3] |
| Chemical Formula | C₂₈H₄₂N₄O₁₂ | |
| Purity | ≥95% - 98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Experimental Protocols: Thiol-Maleimide Bioconjugation
The following is a generalized protocol for the crosslinking of thiol-containing biomolecules (e.g., proteins, peptides) using this compound. This protocol is based on the well-established maleimide-thiol reaction chemistry.
Materials:
-
Thiol-containing biomolecule(s)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-thiol containing buffer, pH 6.5-7.5, degassed
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Biomolecule:
-
Dissolve the thiol-containing biomolecule(s) in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If the sulfhydryl groups are present as disulfide bonds, reduction may be necessary. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP by dialysis or desalting column.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution. The molar ratio of this compound to the biomolecule will depend on the desired degree of crosslinking and should be optimized for each specific application. A 10-20 fold molar excess of the crosslinker to the thiol groups is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching of the Reaction (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and any quenching reagents by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate using techniques such as SDS-PAGE to confirm crosslinking, and mass spectrometry to determine the precise mass of the conjugate.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioconjugation of two different thiol-containing proteins using this compound.
References
A Technical Guide to Bis-Maleimide-PEG6 in Bioconjugation: Mechanism, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action, experimental protocols, and quantitative data associated with Bis-Maleimide-PEG6 (Bis-Mal-PEG6) for bioconjugation applications. This compound is a homobifunctional crosslinker that plays a pivotal role in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), by enabling the covalent linkage of biomolecules.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The functionality of this compound is predicated on the highly efficient and selective reaction between its maleimide groups and free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the molecules of interest.
The reaction is most efficient within a pH range of 6.5 to 7.5.[1][2] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, which readily attacks the electron-deficient double bond of the maleimide ring.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the high chemoselectivity of this conjugation strategy.[1][4]
Below is a diagram illustrating the fundamental thiol-maleimide reaction mechanism.
References
A Technical Guide to Bis-Maleimide-PEG6: Properties, Synthesis, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bis-Maleimide-PEG6 (Bis-Mal-PEG6), a discrete polyethylene glycol (PEG) linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details its core molecular weight and purity specifications, outlines representative experimental protocols for its synthesis and quality control, and illustrates its application in bioconjugation through a detailed workflow diagram.
Core Specifications of this compound
This compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a six-unit polyethylene glycol chain. The maleimide moieties react specifically with thiol (sulfhydryl) groups, forming stable thioether bonds, which is a cornerstone of modern bioconjugation techniques.[1][] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.[3]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound, compiled from various commercial suppliers.
| Parameter | Specification | Reference(s) |
| Molecular Weight | ~626.7 g/mol | [3] |
| Purity | ≥95% to ≥98% | |
| Molecular Formula | C₂₈H₄₂N₄O₁₂ | [3] |
| PEG Units | 6 | |
| Physical Form | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Temperature | -20°C |
Experimental Protocols
While specific, proprietary synthesis and purification protocols for commercially available this compound are not publicly disclosed, the following sections outline generalized, representative methodologies based on established principles of PEG chemistry and purification techniques for discrete PEG linkers.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound typically involves a two-step process starting from a commercially available discrete PEG diamine (H₂N-PEG6-NH₂).
Step 1: Formation of the Bis-Maleamic Acid Intermediate
-
Reaction Setup: Dissolve H₂N-PEG6-NH₂ in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Maleic Anhydride: Add a molar excess (typically 2.2 equivalents) of maleic anhydride to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diamine is consumed.
-
Work-up: Upon completion, the bis-maleamic acid intermediate can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Step 2: Cyclization to Bis-Maleimide-PEG6
-
Reagent Preparation: Dissolve the dried bis-maleamic acid intermediate in a suitable solvent such as dichloromethane (DCM) or DMF.
-
Cyclization Reaction: Add a dehydrating agent, such as a carbodiimide (e.g., N,N'-Dicyclohexylcarbodiimide - DCC) or an acid anhydride (e.g., acetic anhydride) with a base catalyst (e.g., triethylamine or sodium acetate).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Track the formation of the bis-maleimide product via HPLC or LC-MS.
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography, typically on silica gel.
Quality Control and Purity Assessment
Rigorous quality control is essential to ensure the identity, purity, and functionality of this compound for its use in sensitive applications like ADC development.
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the this compound and to detect any impurities, such as the mono-maleimide or unreacted starting materials.
-
Methodology:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is employed.
-
Detection: UV detection at a wavelength where the maleimide group absorbs (typically around 210-220 nm).
-
Analysis: The purity is determined by the area percentage of the main product peak relative to the total peak area in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the this compound.
-
Methodology:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the maleimide protons (typically a singlet around 6.7-6.8 ppm) and the repeating ethylene glycol units of the PEG backbone (a complex multiplet around 3.6 ppm).
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
-
3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the this compound.
-
Methodology:
-
Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the mass-to-charge ratio of the molecule, which should correspond to the calculated molecular weight.
-
Application in Antibody-Drug Conjugate (ADC) Formation
This compound is a critical component in the construction of ADCs, where it serves as a linker to connect a cytotoxic drug to a monoclonal antibody. The following diagram illustrates the workflow of creating an ADC using a thiol-containing antibody and this compound.
References
The Core Principles of Bifunctional Maleimide PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bifunctional maleimide polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, offering a versatile platform for the creation of advanced therapeutics, diagnostics, and functionalized materials. Their unique architecture, combining the specific reactivity of a maleimide group with the beneficial properties of a PEG chain, allows for the precise and stable connection of molecules, profoundly impacting fields such as antibody-drug conjugate (ADC) development, protein modification, and nanotechnology. This guide provides a comprehensive technical overview of the core features of bifunctional maleimide PEG linkers, including detailed experimental protocols and quantitative data to support researchers in their practical applications.
Fundamental Characteristics of Maleimide PEG Linkers
At their core, bifunctional maleimide PEG linkers consist of three key components: a maleimide group, a polyethylene glycol spacer, and a second functional group. This design enables a modular and controlled approach to conjugation.[1]
-
Maleimide Group: This functional group is characterized by its high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2][3] This specificity is a major advantage, as it allows for site-specific modification of biomolecules, minimizing off-target reactions.[4]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that imparts several desirable properties to the conjugate. It enhances aqueous solubility, reduces immunogenicity by shielding the conjugated molecule from the immune system, and can improve the pharmacokinetic profile of therapeutics by increasing their hydrodynamic volume and circulation half-life.[5] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules and to modulate steric hindrance.
-
Second Functional Group: This group determines the linker's second point of attachment and can be varied to suit the specific application. Common second functional groups include N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues), carboxylic acids for coupling with amines or alcohols, and other maleimide groups for creating homobifunctional crosslinkers.
Quantitative Data of Common Bifunctional Maleimide PEG Linkers
The selection of an appropriate linker is critical for the success of a bioconjugation strategy. The following tables summarize the quantitative data for a selection of commercially available bifunctional maleimide PEG linkers, categorized by their second functional group.
Table 1: Heterobifunctional Maleimide-PEG-NHS Ester Linkers
| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units |
| Mal-PEG1-NHS ester | 310.3 | ~11.9 | 1 |
| Mal-PEG2-NHS ester | 354.3 | ~15.4 | 2 |
| Mal-PEG3-NHS ester | 398.4 | ~18.9 | 3 |
| Mal-PEG4-NHS ester | 442.4 | ~22.4 | 4 |
| Mal-PEG6-NHS ester | 530.5 | ~29.4 | 6 |
Data compiled from various supplier specifications.
Table 2: Heterobifunctional Maleimide-PEG-Carboxylic Acid Linkers
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units |
| Mal-PEG1-acid | 213.2 | 1 |
| Mal-PEG2-acid | 257.2 | 2 |
| Mal-PEG3-acid | 301.3 | 3 |
| Mal-PEG-COOH, MW 2k | ~2000 | ~45 |
| Mal-PEG-COOH, MW 3.5k | ~3500 | ~80 |
Data compiled from various supplier specifications.
Table 3: Homobifunctional Bis-Maleimide PEG Linkers
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units |
| Bis-Mal-PEG3 | 452.4 | 3 |
| Bis-Mal-PEG6 | 626.7 | 6 |
| Bis-Mal-PEG7 | - | 7 |
| Bis-Mal-PEG11 | 846.9 | 11 |
| Bis-Mal-PEG19 | - | 19 |
Data compiled from various supplier specifications.
Key Applications and Experimental Protocols
Bifunctional maleimide PEG linkers are employed in a wide range of applications. Below are detailed protocols for some of the most common uses.
Antibody-Drug Conjugate (ADC) Preparation
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Maleimide PEG linkers are frequently used to connect the drug to the antibody.
Experimental Protocol: Cysteine-Directed ADC Conjugation
This protocol describes the conjugation of a maleimide-activated drug to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a reduction buffer (e.g., phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2).
-
Add a 10-20 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
2. Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in an organic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker over the antibody is 5-10 fold. Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
3. Purification of the ADC:
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC from unconjugated antibody, excess drug-linker, and aggregates using chromatographic techniques. Hydrophobic Interaction Chromatography (HIC) is commonly used to separate ADC species with different drug-to-antibody ratios (DARs), followed by Size Exclusion Chromatography (SEC) for the removal of aggregates and small molecule impurities.
Surface Modification of Nanoparticles
Maleimide PEG linkers are used to functionalize the surface of nanoparticles for applications in targeted drug delivery and diagnostics.
Experimental Protocol: Functionalization of Amine-Modified Nanoparticles
This protocol describes the two-step functionalization of nanoparticles bearing primary amine groups on their surface using a Mal-PEG-COOH linker.
1. Activation of the Linker:
-
Dissolve the Mal-PEG-COOH linker in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and a 5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
2. Conjugation to Nanoparticles:
-
Disperse the amine-modified nanoparticles in a reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Add the activated linker solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching solution (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the maleimide-functionalized nanoparticles by centrifugation, dialysis, or SEC to remove excess linker and byproducts. The resulting nanoparticles can then be conjugated to thiol-containing molecules.
Hydrogel Formation
Maleimide PEG linkers are used as crosslinkers in the formation of hydrogels for tissue engineering and controlled drug release applications.
Experimental Protocol: Formation of a PEG-Maleimide Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-thiol with a bis-maleimide PEG linker.
1. Preparation of Precursor Solutions:
-
Prepare a solution of a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 10% w/v).
-
Prepare a solution of a bis-maleimide PEG linker in the same buffer at a concentration that results in a 1:1 molar ratio of thiol to maleimide groups.
2. Hydrogel Formation:
-
Rapidly and thoroughly mix the two precursor solutions.
-
The gelation should occur within minutes at room temperature. The gelation time can be influenced by the concentration of the precursors, pH, and temperature.
-
The resulting hydrogel can be used for cell encapsulation or as a scaffold for tissue regeneration.
Visualizing Key Concepts with Graphviz
Diagrams are essential for understanding the complex relationships and workflows in bioconjugation. The following diagrams were generated using Graphviz to illustrate key concepts related to bifunctional maleimide PEG linkers.
Conclusion
Bifunctional maleimide PEG linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation chemistry. Their ability to combine the specificity of maleimide-thiol coupling with the beneficial properties of PEG has enabled the development of more effective targeted therapies, sensitive diagnostics, and advanced biomaterials. A thorough understanding of their fundamental characteristics, the availability of a diverse range of linkers with varying properties, and the application of well-defined experimental protocols are crucial for researchers and scientists to harness the full potential of these remarkable molecules in their respective fields.
References
Applications of PEGylation in Drug Delivery: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Poly(ethylene glycol) (PEG)ylation, a pivotal technology in drug delivery. We will explore the core principles of PEGylation, its impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents, and detailed methodologies for the synthesis, purification, and characterization of PEGylated drugs.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This modification has been shown to significantly enhance the therapeutic efficacy of drugs by improving their pharmacokinetic profiles. Key advantages of PEGylation include:
-
Increased Drug Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the drug's surface, reducing its recognition by the immune system and minimizing the risk of an immune response.
-
Improved Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.
-
Enhanced Drug Targeting: In some cases, PEGylation can be used to passively target drugs to tumor tissues through the enhanced permeability and retention (EPR) effect.
Quantitative Impact of PEGylation on Pharmacokinetics
The covalent attachment of PEG to a therapeutic agent dramatically alters its pharmacokinetic profile. The following tables summarize the quantitative improvements observed for several commercially successful PEGylated drugs compared to their non-PEGylated counterparts.
| Drug Name (Active Ingredient) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Doxorubicin | ~1-3 hours | 30-90 hours | ~10-90 | [1] |
| Filgrastim (G-CSF) | 3-4 hours | 15-80 hours | ~5-20 | [2] |
| Interferon alfa-2a | 2.3 hours (absorption) | 50 hours (absorption) | ~22 | [3] |
| Interferon alfa-2b | Not specified | 4.6 hours (absorption) | Not applicable | [3] |
| Certolizumab pegol | Not applicable | ~14 days (elimination) | Not applicable | [4] |
Table 1: Comparison of Drug Half-Life Before and After PEGylation
| Drug Name (Active Ingredient) | Key Pharmacokinetic Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference(s) |
| Doxorubicin | Area Under the Curve (AUC) | Not specified | ~300-fold greater | ~300 | |
| Doxorubicin | Clearance | Not specified | Drastically reduced | >250 | |
| Doxorubicin | Volume of Distribution | Not specified | Drastically reduced | >60 | |
| Interferon alfa-2a | Renal Clearance | Not specified | >100-fold reduction | >100 | |
| Interferon alfa-2b | Clearance | Not specified | ~10-fold reduction | ~10 |
Table 2: Impact of PEGylation on Other Pharmacokinetic Parameters
Experimental Protocols for PEGylation
This section provides detailed methodologies for the two main strategies of PEGylation: first-generation (non-specific) and second-generation (site-specific) PEGylation.
First-Generation PEGylation: Amine-Specific Conjugation using PEG-NHS Ester
This protocol describes the random conjugation of a PEG-N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues and the N-terminus) on a protein.
Materials:
-
Protein of interest
-
mPEG-NHS ester (e.g., 20 kDa)
-
Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or size-exclusion chromatography column for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using dialysis or a desalting column.
-
-
PEG-NHS Ester Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM (e.g., 5 mg in ~0.5 mL for a 20 kDa PEG-NHS). Note: The NHS-ester moiety is susceptible to hydrolysis, so prepare this solution fresh and do not store it.
-
-
Molar Excess Calculation:
-
Determine the desired molar excess of PEG-NHS ester to protein. A 20-fold molar excess is a common starting point.
-
Calculate the volume of the 10 mM PEG-NHS ester solution needed to achieve the desired molar ratio.
-
Volume (µL) = (Molar excess * [Protein concentration in mg/mL] * Volume of protein solution in mL) / (Molecular weight of protein in kDa * 10)
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and quenching buffer components from the PEGylated protein using either dialysis against PBS or size-exclusion chromatography (SEC).
-
Second-Generation PEGylation: Thiol-Specific Conjugation using PEG-Maleimide
This protocol outlines the site-specific conjugation of a PEG-maleimide to a free cysteine residue on a protein.
Materials:
-
Protein with a free cysteine residue
-
PEG-Maleimide
-
Conjugation buffer: PBS, pH 6.5-7.5 (must be free of thiols)
-
Reducing agent (if necessary, e.g., TCEP)
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose a cysteine, treat with a suitable reducing agent and subsequently remove the reducing agent before proceeding.
-
Determine the concentration of free thiol groups in the protein solution using Ellman's reagent or a similar method.
-
-
PEG-Maleimide Preparation:
-
Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG-Maleimide and unmodified protein using SEC or IEX.
-
Purification of PEGylated Proteins
Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger than their unmodified counterparts, will elute earlier.
-
Typical Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute with the same buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluate at 280 nm and collect fractions corresponding to the PEGylated protein peak.
-
Ion-Exchange Chromatography (IEX):
-
Principle: Separates molecules based on their net charge. PEGylation can shield charged groups on the protein surface, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation.
-
Typical Protocol:
-
Equilibrate a cation or anion exchange column with a low-salt binding buffer.
-
Load the reaction mixture onto the column.
-
Wash the column with the binding buffer to remove unbound species.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
-
Collect and analyze fractions to identify the desired PEGylated product.
-
Characterization of PEGylated Proteins
SDS-PAGE:
-
Principle: Separates proteins based on their molecular weight. PEGylated proteins will migrate slower than the unmodified protein, resulting in a band shift.
-
Procedure: Run the purified PEGylated protein and the unmodified protein on an SDS-PAGE gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).
MALDI-TOF Mass Spectrometry:
-
Principle: Provides a precise measurement of the molecular weight of the PEGylated protein, confirming the covalent attachment of PEG and allowing for the determination of the degree of PEGylation.
-
Sample Preparation:
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Mix the purified PEGylated protein sample with the matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
Analysis: Acquire the mass spectrum in linear mode, optimizing the laser power to obtain a good signal-to-noise ratio. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached.
Visualizing PEGylation Workflows and Chemistries
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the PEGylation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Thiol-Maleimide Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction facilitates the formation of a stable covalent bond between a thiol (sulfhydryl) group, commonly found in cysteine residues of proteins and peptides, and a maleimide moiety. Its utility spans a vast range of applications, from the fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive overview of the fundamental chemistry, kinetics, and potential side reactions associated with thiol-maleimide conjugation, offering practical guidance for its successful implementation in research and drug development.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a thiolate anion (S⁻) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This Michael addition results in the formation of a stable succinimidyl thioether linkage.[3][4] The reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[1]
Reaction Kinetics and pH Dependence
The rate of the thiol-maleimide reaction is critically dependent on the pH of the reaction medium. The reactive species is the nucleophilic thiolate anion, and its concentration is governed by the pKa of the thiol and the pH of the buffer.
-
pH 6.5-7.5: This is the optimal range for chemoselective thiol conjugation. Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The thiol group is predominantly protonated (R-SH), resulting in a significantly slower reaction rate.
-
Above pH 7.5: The reaction rate with thiols continues to increase. However, the selectivity for thiols diminishes as primary amines (e.g., from lysine residues) become deprotonated and can compete in the reaction with the maleimide. This can lead to non-specific labeling. Additionally, the rate of maleimide hydrolysis increases at alkaline pH.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the thiol-maleimide reaction and its associated side reactions.
Table 1: pH Influence on Thiol-Maleimide Reaction
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |
| 6.5 - 7.5 | High | Low | Moderate | Optimal range for chemoselective thiol conjugation. |
| > 7.5 | Very High | Increasing | High | Decreased selectivity due to competitive reaction with amines; increased maleimide hydrolysis. |
Table 2: Half-lives of Thiol-Maleimide Adducts and Side Reactions
| Reaction | Reactants | Conditions | Half-life (t½) | Reference |
| Retro-Michael/Thiol Exchange | MPA-NEM + Glutathione | pH 7.4, 37°C | 3.1 - 18 h | |
| MPP-NEM + Glutathione | pH 7.4, 37°C | 3.6 - 258 h | ||
| NAC-NEM + Glutathione | pH 7.4, 37°C | 3.6 - 258 h | ||
| MPA-NEM + Glutathione | pH 7.4, 37°C | 20 - 80 h | ||
| Succinimide Ring Hydrolysis | N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 h | |
| N-alkyl SITEs | pH 7.4, 37°C | > 1 week | ||
| Thiazine Rearrangement | N-terminal Cys-peptide + MPA | pH 7.3, 24 h | >45% conversion | |
| N-terminal Cys-peptide + MHH | pH 7.3, 24 h | ~50% conversion |
MPA: 4-mercaptophenylacetic acid, NEM: N-ethylmaleimide, MPP: 4-mercaptohydrocinnamic acid, NAC: N-acetyl-L-cysteine, MHH: 2,5-dihydro-N-(6-hydroxyhexyl)-2,5-dioxo-1H-pyrrole-1-hexanamide, MPA: 3-maleimidopropionic acid.
Common Side Reactions and Their Mechanisms
While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the conjugate.
Hydrolysis of the Maleimide
Maleimides are susceptible to hydrolysis, which increases with pH. This reaction leads to the opening of the maleimide ring, forming a non-reactive maleamic acid derivative.
Retro-Michael Addition and Thiol Exchange
The thioether bond formed in the thiol-maleimide reaction can undergo a retro-Michael reaction, leading to the dissociation of the adduct back to the thiol and the maleimide. In the presence of other thiols, this can result in thiol exchange, where the maleimide is transferred to another thiol-containing molecule.
References
An In-depth Technical Guide to Bis-Maleimide PEG Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-maleimide polyethylene glycol (PEG) crosslinkers are powerful tools in the fields of bioconjugation, drug delivery, and biomaterials science. These reagents consist of a hydrophilic polyethylene glycol spacer flanked by two maleimide groups. The maleimide moieties react specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds. This high specificity, coupled with the biocompatibility and solubility-enhancing properties of the PEG spacer, makes bis-maleimide PEG crosslinkers invaluable for a wide range of applications, from creating antibody-drug conjugates (ADCs) and hydrogels for tissue engineering to studying protein-protein interactions.
This technical guide provides a comprehensive overview of bis-maleimide PEG crosslinkers, including their fundamental chemistry, quantitative data on their properties, detailed experimental protocols, and their applications in life sciences research and development.
Core Chemistry: The Thiol-Maleimide Reaction
The utility of bis-maleimide PEG crosslinkers is centered around the Michael addition reaction between a maleimide and a thiol. This reaction is highly efficient and selective for sulfhydryl groups within a pH range of 6.5-7.5.[1][2] Below this range, the reaction rate is significantly reduced, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines.[1]
The reaction proceeds through the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable carbon-sulfur bond. The general scheme for this reaction is depicted below.
Quantitative Data for Bis-Maleimide PEG Crosslinkers
The selection of an appropriate bis-maleimide PEG crosslinker is critical for the success of a bioconjugation or crosslinking experiment. Key parameters to consider include the molecular weight and the length of the PEG spacer arm, which influence the solubility, steric hindrance, and the distance between the conjugated molecules.
Commercially Available Bis-Maleimide PEG Crosslinkers
The following table summarizes the properties of a selection of commercially available linear bis-maleimide PEG crosslinkers, providing a basis for comparison and selection for specific applications.
| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units |
| BM(PEG)2 | 424.39 | 17.6 | 2 |
| Bis-Mal-PEG3 | 494.5 | 21.1 | 3 |
| Bis-MAL-dPEG®3 | 522.55 | - | 3 |
| Bis-Mal-PEG6 | 626.66 | - | 6 |
| Bis-MAL-dPEG®11 | 846.92 | 56.0 | 11 |
| Bis-Mal-PEG11 | 846.9 | - | 11 |
| Bis-Mal-PEG19 | 1199.35 | - | 19 |
Data sourced from various commercial suppliers. Spacer arm lengths are approximate and can vary based on the calculation method.
Influence of Reaction Conditions on Hydrogel Properties
The formation of hydrogels using bis-maleimide PEG crosslinkers is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the gelation time and mechanical properties of the resulting hydrogels.
| Parameter | Effect on Gelation Time | Effect on Young's Modulus (Stiffness) |
| pH | Decreases with increasing pH (faster gelation at higher pH within the optimal range)[3][4] | Generally increases with more complete crosslinking |
| Polymer Concentration | Decreases with increasing concentration (faster gelation) | Increases with increasing concentration |
| Buffer Concentration | Can influence gelation time depending on the buffer system | Can be affected by changes in crosslinking efficiency |
| PEG Molecular Weight | Can vary; longer chains may have slower diffusion, affecting reaction rate | Decreases with increasing molecular weight at the same weight percentage |
| Architecture (Linear vs. Branched) | Branched PEGs can lead to faster gelation due to a higher density of reactive groups | Generally increases with branched PEGs due to higher crosslinking density |
Experimental Protocols
This section provides detailed methodologies for common applications of bis-maleimide PEG crosslinkers.
Protocol 1: Protein-Protein Conjugation
This protocol describes the general procedure for crosslinking two proteins containing free sulfhydryl groups using a bis-maleimide PEG linker.
Materials:
-
Protein A and Protein B with available sulfhydryl groups
-
Bis-maleimide PEG crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: TCEP does not need to be removed before adding the maleimide crosslinker. If using DTT, it must be removed by dialysis or desalting before proceeding.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the bis-maleimide PEG crosslinker in a small amount of an organic solvent like DMSO or DMF, and then dilute it in the conjugation buffer to the desired stock concentration.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved bis-maleimide PEG crosslinker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to confirm the formation of the crosslinked conjugate, which will have a higher molecular weight than the individual proteins.
-
Protocol 2: Formation of PEG-Maleimide Hydrogels
This protocol outlines the steps for creating a hydrogel by crosslinking a multi-arm PEG-maleimide with a dithiol-containing crosslinker, such as PEG-dithiol or a peptide with cysteine residues at both ends.
Materials:
-
Multi-arm PEG-maleimide (e.g., 4-arm PEG-Mal)
-
Dithiol crosslinker (e.g., PEG-dithiol or a bis-cysteine peptide)
-
Buffer: Triethanolamine (TEOA) buffer (e.g., 0.4 mM in PBS, pH adjusted as needed) or PBS (pH 7.4)
-
Cell suspension (if encapsulating cells)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the multi-arm PEG-maleimide in the chosen buffer to the desired concentration. If encapsulating cells, prepare this solution at a higher concentration (e.g., 2x the final concentration) and resuspend the cell pellet in this solution.
-
Dissolve the dithiol crosslinker in the buffer to the desired concentration, also considering a higher initial concentration if it will be mixed with a cell-containing solution.
-
-
Hydrogel Formation:
-
To initiate gelation, mix the PEG-maleimide solution and the dithiol crosslinker solution in a 1:1 molar ratio of maleimide groups to thiol groups.
-
Pipette the mixed solution into a mold or the desired culture vessel.
-
Gelation will occur at a rate dependent on the pH, temperature, and concentration of the precursors. Gelation can take from a few minutes to several hours.
-
-
Equilibration:
-
After the gel has formed, add cell culture medium or an appropriate buffer to swell and equilibrate the hydrogel.
-
-
Characterization (Optional):
-
The mechanical properties of the hydrogel, such as the Young's modulus, can be measured using techniques like atomic force microscopy (AFM) or rheometry.
-
Visualizations: Diagrams of Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the use of bis-maleimide PEG crosslinkers.
Caption: Workflow for Protein-Protein Conjugation.
Caption: Workflow for PEG-Maleimide Hydrogel Formation.
Application in Investigating Signaling Pathways
While bis-maleimide PEG crosslinkers are powerful tools for studying protein-protein interactions, which are the foundation of signaling pathways, specific examples of their use to elucidate entire signaling cascades are not extensively detailed in the readily available literature. However, their application in this area can be conceptualized as a method to "capture" transient interactions between signaling proteins.
A general workflow for how a bis-maleimide PEG crosslinker could be used to identify interacting partners in a hypothetical signaling pathway is presented below. This approach often relies on the introduction of cysteine residues at specific locations in the proteins of interest through site-directed mutagenesis, followed by crosslinking and identification of the crosslinked products, often by mass spectrometry.
Caption: Investigating Protein Interactions in Signaling.
Conclusion
Bis-maleimide PEG crosslinkers are versatile and highly effective reagents for a multitude of applications in biomedical research and development. Their specificity for thiol groups, combined with the beneficial properties of the PEG spacer, allows for the precise and controlled conjugation and crosslinking of biomolecules. This technical guide has provided an overview of the fundamental chemistry, quantitative data, and detailed protocols to aid researchers in the successful application of these powerful tools. As our understanding of complex biological systems continues to grow, the utility of bis-maleimide PEG crosslinkers in creating sophisticated bioconjugates, advanced biomaterials, and for probing the intricacies of cellular signaling is certain to expand.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation using Bis-Mal-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker technology connecting these two components is critical to the safety and efficacy of the ADC. This document provides detailed application notes and protocols for the use of a bis-maleimide polyethylene glycol (Bis-Mal-PEG6) linker in the development of ADCs.
The this compound linker is a homobifunctional crosslinker containing two maleimide groups at the termini of a six-unit polyethylene glycol spacer. The maleimide groups react specifically with free sulfhydryl (thiol) groups, primarily from cysteine residues, to form stable thioether bonds. In antibody conjugation, the interchain disulfide bonds of the antibody are partially or fully reduced to generate reactive thiol groups. The bismaleimide nature of the linker allows it to crosslink two separate thiol groups, potentially re-bridging the interchain disulfide bonds of the antibody. This approach can lead to more homogeneous and stable ADCs. The hydrophilic PEG spacer enhances the solubility of the linker and the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.
Principle of Bis-Maleimide Conjugation
The conjugation process involves a two-step reaction. First, the antibody's interchain disulfide bonds are reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to generate free thiol groups. The number of available thiols can be controlled by modulating the concentration of the reducing agent and the reaction conditions. Following the reduction, the this compound linker, pre-conjugated to the drug payload, is added. The two maleimide groups of the linker react with the generated antibody thiols via a Michael addition reaction, forming stable covalent thioether bonds. This crosslinks the drug-linker construct to the antibody.
Experimental Protocols
Materials and Equipment
-
Antibody: Purified monoclonal antibody (e.g., IgG1) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) if any amine-reactive chemistry is used in parallel.
-
This compound-Drug Conjugate: Pre-synthesized and purified conjugate of the cytotoxic drug with the this compound linker.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) or Dithiothreitol (DTT).
-
Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.2-7.4, degassed.
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Analytical Equipment: UV-Vis spectrophotometer, HPLC system (with SEC and HIC columns), Mass Spectrometer (Q-TOF or Orbitrap).
Protocol 1: Antibody Reduction
This protocol aims to partially reduce the interchain disulfide bonds of an IgG1 antibody to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 5 mg/mL in degassed PBS, pH 7.2.
-
Reducing Agent Preparation: Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.
-
Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution. For example, for a 1 mg/mL antibody solution (~6.7 µM), add TCEP to a final concentration of 67 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing. The optimal time and TCEP concentration should be determined empirically for each antibody to achieve the desired number of free thiols.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) or a spin filtration unit (e.g., Amicon Ultra with 30 kDa MWCO), equilibrating with degassed PBS, pH 7.2.
Protocol 2: Conjugation of Reduced Antibody with this compound-Drug
-
Drug-Linker Preparation: Dissolve the this compound-Drug conjugate in an organic solvent like DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: To the reduced and purified antibody solution (from Protocol 1), immediately add the this compound-Drug stock solution to achieve a 5 to 10-fold molar excess of the linker-drug over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or L-cysteine over the this compound-Drug to cap any unreacted maleimide groups. Incubate for an additional 20 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching reagent, and any aggregated protein.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm. The first major peak corresponds to the ADC.
-
Collect the fractions corresponding to the ADC monomer peak.
-
-
Tangential Flow Filtration (TFF):
-
For larger scale preparations, a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) can be used for buffer exchange and removal of small molecule impurities.
-
Perform diafiltration with at least 10 diavolumes of the formulation buffer to ensure complete removal of unconjugated species.
-
Characterization of the ADC
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
Column: TSKgel Butyl-NPR (or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The average DAR is calculated from the relative peak areas.
Protocol 5: DAR Determination by Mass Spectrometry (MS)
Intact mass analysis provides a precise measurement of the mass of the different ADC species.
-
Sample Preparation: The ADC sample is typically desalted using a reverse-phase cartridge or online desalting. For cysteine-linked ADCs, analysis under native conditions using SEC-MS is often preferred to maintain the non-covalent association of the antibody chains.
-
Mass Spectrometry: Analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species. The average DAR can be calculated from the relative intensities of the deconvoluted mass peaks.
Analysis of Aggregation and Purity
Protocol 6: Size-Exclusion Chromatography (SEC-HPLC)
SEC is used to separate the ADC monomer from aggregates and fragments.
-
Column: TSKgel G3000SWxl (or equivalent).
-
Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8. The addition of a low percentage of an organic solvent like isopropanol (5-15%) may be necessary to reduce non-specific interactions.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregates, and fragments is determined by integrating the respective peak areas.
Quantitative Data Summary
The following tables provide an example of how to present the quantitative data obtained from the characterization of a this compound conjugated ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.1 |
| DAR 2 | 12.5 | 20.3 |
| DAR 4 | 14.8 | 65.2 |
| DAR 6 | 16.7 | 9.4 |
| Average DAR | - | 3.8 |
Table 2: Purity and Aggregation Analysis by SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 1.2 |
| Monomer | 10.1 | 98.5 |
| Fragment | 12.3 | 0.3 |
Table 3: Mass Spectrometry Analysis of Intact ADC
| DAR Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,000 | 148,001 | 6 |
| DAR 2 | 149,800 | 149,802 | 21 |
| DAR 4 | 151,600 | 151,603 | 63 |
| DAR 6 | 153,400 | 153,405 | 10 |
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Reaction mechanism of this compound crosslinking with antibody thiols.
Stability Considerations
A known challenge with maleimide-based conjugation is the potential for the reverse Michael reaction, which can lead to deconjugation of the drug-linker from the antibody in vivo. This can result in premature release of the cytotoxic payload and potential off-target toxicity. The stability of the thioether bond is influenced by the local chemical environment. Strategies to improve the stability of maleimide-based conjugates include the use of next-generation maleimides with modified ring structures that promote hydrolysis of the succinimide ring, locking the conjugate and preventing the reverse reaction. When using this compound, it is important to assess the stability of the resulting ADC in relevant in vitro and in vivo models.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | Incomplete reduction of disulfide bonds. Hydrolysis of maleimide groups. Insufficient molar excess of drug-linker. | Optimize reduction conditions (TCEP/DTT concentration, incubation time). Use freshly prepared this compound-Drug solution. Increase the molar excess of the drug-linker in the conjugation reaction. |
| High Aggregation | Hydrophobic nature of the drug-linker. High protein concentration. Improper buffer conditions. | Include a certain percentage of organic co-solvent (e.g., DMSO, isopropanol) in the reaction buffer. Optimize antibody concentration. Ensure the pH of the buffer is appropriate for the antibody's stability. |
| Heterogeneous Product (Broad HIC peaks) | Inconsistent reduction. Side reactions. | Tightly control reduction conditions. Ensure efficient quenching of the reaction. Optimize purification to isolate desired DAR species. |
| Deconjugation during storage | Instability of the thioether bond (retro-Michael reaction). | Store the ADC at -80°C in an appropriate formulation buffer. Evaluate the use of stabilized maleimide linkers. |
Conclusion
The this compound linker offers a valuable tool for the development of antibody-drug conjugates, enabling the crosslinking of reduced interchain disulfide bonds to potentially generate more homogeneous and stable ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this technology. Careful optimization of the reduction and conjugation steps, followed by thorough characterization and stability assessment, are critical for the successful development of safe and effective ADC candidates.
Application Notes and Protocols for Protein Crosslinking using Bis-Mal-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG6 (Bis-Mal-PEG6) is a homobifunctional crosslinking reagent that contains two maleimide groups at the ends of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl groups (-SH) on cysteine residues under mild conditions (pH 6.5-7.5) to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions and can reduce the potential for aggregation of the crosslinked proteins.
These characteristics make this compound a valuable tool for a variety of applications in research and drug development, including:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, this compound can "capture" transient or weak interactions, allowing for their identification and characterization.
-
Structural Analysis of Protein Complexes: The defined spacer arm length of this compound can be used to introduce distance constraints for the structural modeling of protein complexes.
-
Formation of Antibody-Drug Conjugates (ADCs): this compound is utilized to link cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[1][2]
This document provides detailed application notes and protocols for the use of this compound in protein crosslinking experiments.
Chemical Properties and Reaction Mechanism
Chemical Structure:
The maleimide groups at each end of the PEG spacer react with free sulfhydryl groups, typically from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[3] At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to potential side reactions.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Approximately 750.8 g/mol | |
| Spacer Arm Length | ~28.9 Å | |
| Reactive Groups | Maleimide | [4] |
| Target Functional Group | Sulfhydryl (-SH) from Cysteine | |
| Optimal Reaction pH | 6.5 - 7.5 | |
| Solubility | Soluble in water and common organic solvents (DMSO, DMF) |
Table 2: Example Drug-to-Antibody Ratio (DAR) for a Hypothetical ADC
This table illustrates the type of quantitative data that can be obtained when using this compound to generate an antibody-drug conjugate. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs and is often determined by mass spectrometry.
| ADC Species | Relative Abundance (%) |
| DAR 0 (unconjugated) | 5 |
| DAR 2 | 20 |
| DAR 4 | 50 |
| DAR 6 | 20 |
| DAR 8 | 5 |
| Average DAR | 4.0 |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a general workflow for crosslinking two proteins that contain accessible cysteine residues.
Materials:
-
Purified proteins of interest (Protein A and Protein B)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Reducing agent (optional, for proteins with disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Ensure the protein samples are in an appropriate conjugation buffer at a concentration of 1-5 mg/mL.
-
If the proteins contain disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the crosslinker.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10-25 mM).
-
-
Crosslinking Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein mixture. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Crosslinked Products:
-
Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands.
-
For identification of crosslinked sites, the bands can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody with reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-containing cytotoxic drug
-
This compound
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Conjugation Buffer: PBS, pH 7.2
-
Reducing Agent: TCEP
-
Quenching Solution: 1 M N-acetylcysteine
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction:
-
Dialyze the antibody into the Reduction Buffer.
-
Add a 2-3 fold molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C.
-
-
Drug-Linker Conjugation:
-
In a separate reaction, react the thiol-containing drug with a slight molar excess of this compound in an appropriate solvent to form the drug-linker complex. This step may require optimization depending on the drug's properties.
-
-
Antibody-Drug Conjugation:
-
Remove excess TCEP from the reduced antibody solution using a desalting column, exchanging the buffer to the Conjugation Buffer.
-
Immediately add the pre-formed drug-linker complex to the reduced antibody at a 5-10 fold molar excess.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 2 mM to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Mandatory Visualization
Caption: General workflow for protein-protein crosslinking using this compound.
Caption: Hypothetical use of this compound to study the RAS-RAF interaction within the EGFR signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking efficiency | - Inactive crosslinker (hydrolyzed).- Insufficient free sulfhydryl groups.- Suboptimal reaction conditions (pH, temperature).- Presence of interfering substances in the buffer. | - Prepare a fresh stock solution of this compound.- Ensure complete reduction of disulfide bonds if necessary.- Optimize the pH to 6.5-7.5 and consider varying the incubation time and temperature.- Use a buffer free of thiols and primary amines. |
| Protein precipitation during reaction | - Over-crosslinking leading to large, insoluble aggregates.- Change in protein pI due to modification. | - Reduce the molar excess of the crosslinker.- Decrease the reaction time.- Perform the reaction at a lower temperature (4°C).- Screen different buffer conditions (e.g., varying ionic strength). |
| Non-specific crosslinking | - Reaction pH is too high (>7.5), leading to reaction with amines. | - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. |
| Difficulty in purifying crosslinked product | - Similar size and charge of crosslinked and uncrosslinked species. | - Optimize the separation method. For example, use a high-resolution size-exclusion column.- Consider ion-exchange chromatography if there is a change in the net charge of the crosslinked product. |
References
Application Notes and Protocols: Bis-Mal-PEG6 for Hydrogel Formation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as highly promising biomaterials for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2] Their highly aqueous nature and tunable physical properties allow them to mimic the native extracellular matrix.[2] Among the various crosslinking chemistries available, the reaction between maleimide and thiol groups to form a stable thioether bond has gained significant attention.[3][4] This is due to its high specificity, rapid reaction kinetics under physiological conditions, and the absence of cytotoxic byproducts.
Bis-Maleimide-PEG6 (Bis-Mal-PEG6) is a homobifunctional crosslinker that contains two maleimide groups separated by a six-unit polyethylene glycol (PEG) spacer. This structure allows for the formation of crosslinked hydrogel networks when reacted with thiol-containing molecules, such as dithiolated peptides or polymers. The PEG spacer enhances the biocompatibility and solubility of the resulting hydrogel. This document provides detailed application notes and protocols for the formation and characterization of hydrogels using this compound.
Hydrogel Formation Mechanism
The formation of hydrogels using this compound and a dithiol-containing crosslinker proceeds via a Michael-type addition reaction. In this reaction, the thiol groups of the crosslinker act as nucleophiles and attack the electron-deficient double bond of the maleimide groups on this compound. This results in the formation of a stable covalent thioether bond, leading to the crosslinking of the polymer chains and the formation of a three-dimensional hydrogel network. The reaction is highly efficient and can proceed at physiological pH and temperature, making it suitable for encapsulating sensitive biological molecules and cells.
Figure 1: Hydrogel formation via Michael addition.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound based hydrogels. The exact values will depend on the specific experimental conditions, such as polymer concentration, crosslinker type, and pH.
Table 1: Gelation Kinetics
| Parameter | Value Range | Method |
| Gel Point (G' > G'') | 1 - 10 minutes | Rheometry |
| Reaction Time | 5 - 30 minutes | Visual Observation |
Table 2: Mechanical Properties
| Parameter | Value Range | Method |
| Young's Modulus | 1 - 100 kPa | Compression Testing / Rheometry |
| Storage Modulus (G') | 100 - 10,000 Pa | Rheometry |
| Loss Modulus (G'') | 10 - 500 Pa | Rheometry |
Table 3: Swelling Properties
| Parameter | Value Range | Method |
| Swelling Ratio | 800 - 2000% | Gravimetric Analysis |
| Equilibrium Swelling Time | 4 - 24 hours | Gravimetric Analysis |
Experimental Protocols
Protocol 1: Hydrogel Synthesis
This protocol describes the formation of a hydrogel by crosslinking Bis-Maleimide-PEG6 with a dithiol-containing PEG.
Materials:
-
Bis-Maleimide-PEG6
-
PEG-dithiol (PEG-(SH)₂)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve Bis-Maleimide-PEG6 in PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve PEG-dithiol in a separate vial of PBS to a concentration that results in a 1:1 molar ratio of maleimide to thiol groups.
-
-
Hydrogel Formation:
-
Quickly and thoroughly mix the Bis-Maleimide-PEG6 solution and the PEG-dithiol solution in a 1:1 volume ratio.
-
Immediately transfer the mixture to a mold or the desired container.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation should occur within minutes.
-
-
Post-Formation Processing:
-
After complete gelation (typically 30 minutes to 1 hour), gently remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted precursors.
-
Figure 2: Hydrogel synthesis workflow.
Protocol 2: Swelling Ratio Determination
This protocol details the gravimetric method for determining the swelling ratio of the hydrogel.
Materials:
-
Synthesized this compound hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lyophilizer (optional, for determining dry weight)
Procedure:
-
Initial Weight:
-
Prepare a hydrogel sample of a known initial weight. For accurate dry weight (Wd), lyophilize a sample of the hydrogel until a constant weight is achieved.
-
-
Swelling:
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
-
Weight Measurement:
-
At predetermined time points, remove the hydrogel from the PBS.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Record the swollen weight (Ws).
-
-
Equilibrium Swelling:
-
Continue this process until the hydrogel reaches a constant weight, indicating it has reached equilibrium swelling.
-
-
Calculation:
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100%
-
Protocol 3: Rheological Characterization
This protocol outlines the use of a rheometer to determine the viscoelastic properties of the hydrogel.
Materials:
-
Synthesized this compound hydrogel
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Loading:
-
Place a cylindrical hydrogel sample of a defined thickness onto the lower plate of the rheometer.
-
Lower the upper plate to contact the hydrogel and apply a slight normal force to ensure good contact.
-
-
Time Sweep (Gelation Kinetics):
-
To determine the gel point, perform a time sweep immediately after mixing the precursor solutions.
-
Monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gel point is the time at which G' surpasses G''.
-
-
Frequency Sweep (Mechanical Properties):
-
Once the hydrogel is fully formed, perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
This will provide information on the storage modulus (G') and loss modulus (G'') as a function of frequency, indicating the mechanical stiffness and viscous properties of the hydrogel.
-
Figure 3: Rheological characterization workflow.
Applications in Drug Development
The unique properties of this compound hydrogels make them highly suitable for various applications in drug development:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained and localized release. The release rate can be tuned by altering the crosslinking density of the hydrogel.
-
Cell Encapsulation and Delivery: The biocompatible nature of the hydrogel and the mild gelation process make it ideal for encapsulating cells for therapeutic applications, such as in regenerative medicine and tissue engineering.
-
Tissue Engineering Scaffolds: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing structural support for cell growth and tissue regeneration. Bioactive molecules, such as cell adhesion peptides (e.g., RGD), can be easily incorporated into the hydrogel network to enhance cellular interactions.
Conclusion
Bis-Maleimide-PEG6 is a versatile crosslinker for the formation of biocompatible and tunable hydrogels. The Michael addition reaction with thiol-containing molecules provides a robust and efficient method for hydrogel synthesis under physiological conditions. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to fabricate and characterize this compound based hydrogels for a variety of applications in drug development and biomedical research.
References
- 1. Hydrogels and Their Applications in Targeted Drug Delivery [mdpi.com]
- 2. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 3. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 4. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Modification using Bis-Mal-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. The choice of linker molecule dictates the stability, biocompatibility, and targeting specificity of the nanoparticle conjugate. Bis-Maleimide-PEG6 (Bis-Mal-PEG6) is a homobifunctional crosslinker that provides a versatile platform for modifying nanoparticle surfaces. This molecule consists of a six-unit polyethylene glycol (PEG) spacer flanked by two maleimide groups.
The maleimide groups react specifically with thiol (sulfhydryl) groups at a physiological pH range of 6.5-7.5 to form stable thioether bonds.[1][2] This highly efficient and chemoselective reaction is a cornerstone of bioconjugation.[1] The PEG spacer enhances the solubility and stability of the resulting nanoparticle conjugate in aqueous environments, reduces non-specific protein adsorption (opsonization), and can improve the pharmacokinetic profile of the nanoparticles.[3][4]
This compound is particularly useful for:
-
Crosslinking thiol-containing molecules to the surface of nanoparticles that have been functionalized with thiol groups.
-
Conjugating multiple thiol-containing ligands , such as peptides or antibodies, to a single nanoparticle.
-
Creating nanoparticle clusters by crosslinking individual nanoparticles that have been surface-functionalized with thiol groups.
These application notes provide detailed protocols for the modification of nanoparticle surfaces using this compound, along with data presentation and visualizations to guide researchers in their experimental design.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After Modification
| Parameter | Unmodified Nanoparticles | Thiol-Functionalized Nanoparticles | This compound-Conjugated Nanoparticles |
| Hydrodynamic Diameter (nm) | Variable | Slight Increase | Significant Increase |
| Zeta Potential (mV) | Variable | Variable | Less Negative/Positive |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.3 |
| Conjugation Efficiency (%) | N/A | N/A | Typically > 70% |
Table 2: Experimental Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Purpose |
| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction. |
| Reaction Time | 1 - 4 hours | Sufficient for near-complete reaction. |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | Ensures efficient conjugation to the nanoparticle surface. |
| Temperature | Room Temperature (20-25°C) | Mild conditions to preserve the integrity of biomolecules. |
| Quenching Agent | L-cysteine, β-mercaptoethanol | To cap any unreacted maleimide groups. |
Experimental Protocols
Protocol 1: Thiolation of Nanoparticle Surface (Example with Gold Nanoparticles)
This protocol describes the introduction of thiol groups onto the surface of gold nanoparticles, a prerequisite for conjugation with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Thiol-PEG-NHS ester
-
Amine-functionalized molecule (e.g., cysteamine) for introduction of thiols if the nanoparticle is not gold.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugation tubes
-
Ultrasonic bath
Procedure:
-
Preparation of Thiolated Ligand: If starting with a non-thiolated ligand, react it with a suitable thiol-containing linker. For introducing thiols onto amine-functionalized nanoparticles, cysteamine can be used.
-
Ligand Exchange: To a solution of citrate-stabilized AuNPs, add a molar excess of the thiol-containing ligand (e.g., Thiol-PEG-COOH).
-
Incubation: Gently mix the solution and incubate for 2-4 hours at room temperature to allow for ligand exchange on the gold surface.
-
Purification: Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant containing excess unbound ligand. Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure complete removal of unreacted reagents.
-
Resuspension: Resuspend the final pellet of thiol-functionalized nanoparticles in the desired buffer for the next conjugation step.
Protocol 2: Conjugation of Thiol-Functionalized Nanoparticles with this compound
This protocol details the covalent attachment of this compound to the thiolated nanoparticle surface.
Materials:
-
Thiol-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Reaction Buffer: Phosphate buffer (50 mM), EDTA (2 mM), pH 7.0
-
Quenching Solution: L-cysteine (100 mM) in reaction buffer
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Dissolve this compound: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration.
-
Reaction Setup: In a reaction tube, add the thiol-functionalized nanoparticle solution.
-
Initiate Conjugation: Add the this compound solution to the nanoparticle suspension at a molar ratio of 10:1 (this compound:nanoparticle). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or shaking.
-
Quenching: Add the L-cysteine solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for an additional 30 minutes.
-
Purification: Purify the this compound-conjugated nanoparticles using centrifugal filter units to remove excess linker and quenching agent.
-
Washing: Wash the nanoparticles by adding fresh reaction buffer to the centrifugal filter unit and centrifuging. Repeat this step three times.
-
Final Product: Resuspend the purified this compound-modified nanoparticles in a suitable storage buffer (e.g., PBS).
Protocol 3: Conjugation of Thiol-Containing Ligands to this compound Modified Nanoparticles
This protocol describes the attachment of a thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine) to the surface-bound maleimide groups.
Materials:
-
This compound-modified nanoparticles (from Protocol 2)
-
Thiol-containing ligand (e.g., RGD peptide)
-
Reaction Buffer: Phosphate buffer (50 mM), EDTA (2 mM), pH 7.0
-
Quenching Solution: L-cysteine (100 mM) in reaction buffer
-
Centrifugal filter units
Procedure:
-
Dissolve Ligand: Dissolve the thiol-containing ligand in the reaction buffer.
-
Reaction Setup: Add the this compound-modified nanoparticles to a reaction tube.
-
Initiate Conjugation: Add the thiol-containing ligand solution to the nanoparticle suspension at a molar ratio of 5:1 (ligand:available maleimide groups).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add L-cysteine solution to a final concentration of 10 mM to cap any remaining maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the final ligand-conjugated nanoparticles using centrifugal filter units to remove unreacted ligand and quenching agent.
-
Washing: Wash the nanoparticles three times with fresh reaction buffer.
-
Final Product: Resuspend the purified nanoparticles in a suitable buffer for storage and downstream applications.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of surface modification layers.
Caption: General signaling pathway for targeted nanoparticle uptake.
References
Application Notes and Protocols: Reaction of Bis-Mal-PEG6 with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG6 is a homobifunctional crosslinker containing two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide moieties react specifically with sulfhydryl (thiol) groups to form stable thioether linkages.[3] This reactivity makes Bis-Mal-PEG6 a valuable tool for crosslinking molecules containing sulfhydryl groups, such as proteins with cysteine residues, or for conjugating them to other thiol-containing molecules or surfaces. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][2]
This document provides detailed application notes and protocols for the reaction of this compound with sulfhydryl groups, including optimal reaction conditions, protocols for protein crosslinking, and methods for the purification and characterization of the resulting conjugates.
Reaction Mechanism and Specificity
The reaction between a maleimide and a sulfhydryl group proceeds via a Michael addition. This reaction is highly selective for thiols, especially within a specific pH range, forming a stable covalent thioether bond.
Key Considerations for Reaction Specificity:
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while the reactivity of other nucleophilic groups, such as primary amines, is minimized. At a pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the potential for side reactions with amines increases, and the maleimide group is more susceptible to hydrolysis into a non-reactive maleamic acid.
-
Competing Thiols: Buffers and reagents containing thiols, such as dithiothreitol (DTT) and β-mercaptoethanol, will compete with the target molecule for reaction with the maleimide and must be avoided in the reaction buffer.
Stability of the Thioether Linkage
The thioether bond formed between a maleimide and a sulfhydryl group is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to cleavage of the conjugate. Strategies to enhance the stability of the linkage, such as hydrolysis of the succinimide ring, have been explored.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the reaction of this compound with sulfhydryl groups.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. |
| Molar Ratio (this compound:Thiol) | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
Table 2: Recommended Buffers and Reagents
| Component | Recommendation | Rationale |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris (thiol-free) | Provides a stable pH environment (6.5-7.5) and is non-reactive with maleimides. |
| Reducing Agent (if needed) | Tris(2-carboxyethyl)phosphine (TCEP) | Effectively reduces disulfide bonds without containing a thiol group, thus not competing with the maleimide reaction. |
| Quenching Reagent | Free thiols (e.g., cysteine, β-mercaptoethanol) | Can be added to stop the reaction by consuming excess maleimide. |
| Chelating Agent (optional) | Ethylenediaminetetraacetic acid (EDTA) | Prevents oxidation of sulfhydryl groups, which can be promoted by divalent metals. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
For proteins where the target sulfhydryl groups are involved in disulfide bonds, a reduction step is necessary prior to conjugation.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to the desired concentration.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
The reduced protein solution is now ready for conjugation. TCEP does not need to be removed before adding the maleimide reagent.
Protocol 2: Crosslinking of a Thiol-Containing Protein with this compound
This protocol describes the general procedure for crosslinking a protein containing free sulfhydryl groups using this compound.
Materials:
-
Reduced protein solution (from Protocol 1 or a protein with native free thiols)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 1-10 mg/mL.
-
Initiate the Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. Gently mix the reaction and protect it from light.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching solution to a final concentration that is in large excess over the initial amount of this compound.
-
Purification: Purify the crosslinked protein from excess this compound and unreacted protein. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger crosslinked protein from smaller unreacted this compound.
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on changes in their net charge after conjugation.
-
Hydrophobic Interaction Chromatography (HIC): May be used as a supplementary purification step.
-
Reverse Phase Chromatography (RP-HPLC): Useful for the purification of peptides and small proteins.
-
Visualizations
Caption: Reaction of a sulfhydryl-containing protein with this compound.
Caption: General workflow for protein crosslinking with this compound.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | - Incomplete reduction of disulfide bonds- Presence of competing thiols in the buffer- Hydrolysis of the maleimide group- Incorrect pH | - Ensure complete reduction by optimizing TCEP concentration and incubation time.- Use thiol-free buffers.- Prepare fresh this compound solution immediately before use.- Verify the pH of the reaction buffer is between 6.5 and 7.5. |
| Precipitation of Protein | - High concentration of organic solvent (from this compound stock)- Protein instability under reaction conditions | - Keep the final concentration of organic solvent below 10%.- Optimize protein concentration and reaction temperature. |
| Formation of Undesired Products | - Reaction with primary amines at high pH | - Maintain the reaction pH at or below 7.5. |
By following these guidelines and protocols, researchers can effectively utilize this compound for their specific crosslinking and conjugation needs, leading to the successful development of novel bioconjugates for various applications in research and drug development.
References
Application Notes and Protocols for Stoichiometric Calculations in Bis-Maleimide-PEG6 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG6 (Bis-Mal-PEG6) is a homobifunctional crosslinking reagent that contains two maleimide groups at the termini of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively react with sulfhydryl (thiol) groups on molecules such as proteins, peptides, and other biomolecules to form stable thioether bonds.[1][2][3] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[3] The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous solutions and can reduce the immunogenicity of the conjugated biomolecules.[4]
These properties make this compound a valuable tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the formation of protein-protein conjugates for immunoassays, and the creation of hydrogels for cell encapsulation and drug delivery. Precise stoichiometric control is critical for successful conjugation, ensuring high yields of the desired product while minimizing unwanted side reactions such as intramolecular crosslinking or the formation of homodimers.
This document provides detailed protocols and guidelines for performing stoichiometric calculations for reactions involving this compound, with a focus on crosslinking two distinct thiol-containing proteins.
Reaction Mechanism
The fundamental reaction involves the Michael addition of a thiol group to the double bond of the maleimide ring, forming a stable thioether linkage. This reaction proceeds efficiently in aqueous buffers at a pH of 6.5-7.5.
Caption: Reaction mechanism for the two-step crosslinking of two proteins using this compound.
Stoichiometric Calculations
The key to successful crosslinking of two different molecules (Protein 1 and Protein 2) with a homobifunctional crosslinker like this compound is to perform the reaction in two sequential steps. This approach minimizes the formation of unwanted homodimers (Protein 1-Protein 1 and Protein 2-Protein 2).
Step 1: Reaction of this compound with Protein 1
In the first step, this compound is reacted with a molar excess of Protein 1. This ensures that the majority of the this compound molecules react with only one molecule of Protein 1, forming the intermediate Protein 1-S-PEG6-Maleimide.
Step 2: Reaction of the Intermediate with Protein 2
After removing the excess unreacted Protein 1, the purified intermediate is then reacted with Protein 2 to form the final desired heterodimer Protein 1-S-PEG6-S-Protein 2.
General Calculation Formulas:
-
Moles of Protein:
-
Mass of this compound:
Table 1: Recommended Molar Ratios for Optimizing this compound Crosslinking Reactions
| Parameter | Step 1: Protein 1 + this compound | Step 2: Intermediate + Protein 2 | Rationale |
| Molar Ratio | 1 : 0.1 - 0.5 (Protein 1 : Linker) | 1 : 1 - 1.5 (Intermediate : Protein 2) | In Step 1, a molar excess of Protein 1 minimizes the formation of Protein 1 homodimers. In Step 2, a slight molar excess of Protein 2 can help drive the reaction to completion. |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity and stability of the maleimide group. |
| Reaction Time | 1-2 hours at room temperature or 4-8 hours at 4°C | 1-2 hours at room temperature or 4-8 hours at 4°C | Incubation time can be optimized based on the reactivity of the specific proteins. |
| Quenching | Optional: Addition of a small molecule thiol (e.g., L-cysteine) | Addition of a small molecule thiol (e.g., L-cysteine) | To cap any unreacted maleimide groups and terminate the reaction. |
Experimental Protocols
This protocol provides a general framework for the crosslinking of two different thiol-containing proteins (Protein 1 and Protein 2) using this compound. Optimization may be required for specific applications.
Materials:
-
Protein 1 (with at least one free thiol group)
-
Protein 2 (with at least one free thiol group)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: L-cysteine in conjugation buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Protocol Workflow:
Caption: Experimental workflow for a two-step protein-protein conjugation using this compound.
Detailed Procedure:
A. Preparation of Reagents
-
Protein Solutions: Prepare concentrated solutions of Protein 1 and Protein 2 (e.g., 1-10 mg/mL) in degassed Conjugation Buffer.
-
(Optional) Reduction of Disulfide Bonds: If the proteins contain disulfide bonds that need to be reduced to expose free thiols, add a 10- to 50-fold molar excess of TCEP to the protein solutions. Incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
B. Step 1: Reaction of this compound with Protein 1
-
Add the calculated amount of this compound stock solution to the solution of Protein 1. A starting molar ratio of 1:0.2 (Protein 1:Linker) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or 4-8 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted Protein 1 and this compound by size-exclusion chromatography or dialysis. The intermediate product is Protein 1-S-PEG6-Maleimide.
C. Step 2: Reaction of Intermediate with Protein 2
-
To the purified intermediate from Step 1, add Protein 2 at a 1:1.2 molar ratio (Intermediate:Protein 2).
-
Incubate the reaction for 1-2 hours at room temperature or 4-8 hours at 4°C with gentle stirring.
-
Quench the reaction by adding L-cysteine to a final concentration of 10-20 mM to react with any remaining maleimide groups. Incubate for 20-30 minutes at room temperature.
D. Purification and Analysis of the Final Conjugate
-
Purify the final conjugate (Protein 1-S-PEG6-S-Protein 2) from unreacted Protein 2 and other reaction components using size-exclusion chromatography.
-
Analyze the purified conjugate by SDS-PAGE to visualize the formation of the higher molecular weight product.
-
Further characterization can be performed using techniques such as mass spectrometry to confirm the identity and purity of the conjugate.
Troubleshooting
Table 2: Common Issues and Solutions in this compound Reactions
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Insufficient free thiols on proteins- Hydrolysis of maleimide groups- Suboptimal molar ratio | - Perform a reduction step with TCEP.- Prepare this compound solution immediately before use and maintain pH between 6.5-7.5.- Optimize the molar ratio of linker to proteins through a series of small-scale trial reactions. |
| Formation of Homodimers | - Incorrect stoichiometry in Step 1- Incomplete removal of excess reactants | - Ensure a sufficient molar excess of Protein 1 in Step 1.- Improve the purification of the intermediate after Step 1. |
| Protein Aggregation | - High protein concentration- Changes in protein conformation upon conjugation | - Perform the conjugation at a lower protein concentration.- Optimize buffer conditions (e.g., add stabilizing excipients). |
Conclusion
The successful use of this compound for bioconjugation relies on a thorough understanding of the reaction chemistry and careful control of the stoichiometry. By employing a two-step reaction protocol and optimizing the molar ratios of the reactants, researchers can achieve high yields of the desired crosslinked product while minimizing the formation of unwanted side products. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible conjugation strategies for a wide range of applications in research and drug development.
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in maleimide-thiol reactions
Technical Support Center: Maleimide-Thiol Conjugation
Welcome to the technical support center for maleimide-thiol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this widely used bioconjugation technique.
Troubleshooting Guide
Low conjugation yield is a common problem in maleimide-thiol chemistry. The following guide details potential causes and their corresponding solutions to help you optimize your reaction outcomes.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1][2][3] Aqueous solutions of maleimide reagents should be prepared immediately before use.[1][4] | Prepare fresh maleimide stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF right before the experiment. Avoid storing maleimide reagents in aqueous solutions. |
| Oxidation of Thiols: Cysteine residues can form disulfide bonds (-S-S-), which are unreactive towards maleimides. Thiols can also be sensitive to oxygen. | Reduce disulfide bonds using a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. | |
| Incorrect Reaction pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction is very slow, and above pH 7.5, side reactions with amines and maleimide hydrolysis increase. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers that do not contain primary or secondary amines, such as PBS or HEPES. | |
| Suboptimal Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10:1 to 20:1 molar ratio of maleimide to protein is a common starting point. | |
| Presence of Competing Thiols: Buffers or other reagents containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the maleimide. | Use thiol-free buffers. If DTT is used for reduction, it must be completely removed before adding the maleimide reagent, for instance, by using desalting columns. | |
| Formation of Side Products | Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity. | Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to the formation of a stable six-membered thiazine ring, which is an isomeric by-product. This side reaction is more prominent at neutral to basic pH. | If possible, avoid conjugation to N-terminal cysteines. Performing the reaction at a lower pH (e.g., pH < 7) can suppress this rearrangement. | |
| Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to the exchange of the conjugated molecule. | After conjugation, the stability of the linkage can be increased by hydrolyzing the thiosuccinimide ring to the more stable succinamic acid thioether by adjusting the pH to 8.5-9.0. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol reaction?
The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5. In this range, the reaction with thiols is highly selective and efficient. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate significantly decreases, while above pH 7.5, the maleimide becomes more susceptible to hydrolysis and reaction with amines.
Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is crucial to reduce disulfide bonds to free thiols (-SH) before conjugation, as maleimides do not react with disulfide bonds.
Q3: What is the best reducing agent to use?
Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended because it is a thiol-free reducing agent and does not need to be removed before adding the maleimide. If you use a thiol-containing reducing agent like dithiothreitol (DTT), it is essential to remove it completely before initiating the conjugation reaction.
Q4: How should I prepare and store my maleimide reagent?
Maleimide reagents are sensitive to hydrolysis. It is best to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C, protected from light and moisture. Aqueous solutions of maleimides should be prepared immediately before use.
Q5: What reaction temperature and time are optimal?
Maleimide-thiol reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. The optimal time and temperature can depend on the specific reactants and their stability. For sensitive proteins, performing the reaction at 4°C for a longer duration may be beneficial.
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation. |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Offers faster reaction kinetics. |
| 37°C | ~30 minutes | Can accelerate the reaction but may not be suitable for all biomolecules. |
Q6: What is a good starting molar ratio of maleimide to thiol?
A 10:1 to 20:1 molar ratio of maleimide to protein is a good starting point for optimization. However, the optimal ratio can be system-dependent and may require empirical determination. For some systems, lower ratios like 2:1 or 5:1 have been found to be optimal.
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol provides a general procedure for labeling a protein with a maleimide-containing reagent.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess maleimide reagent and quenching agent.
-
Visualizations
Caption: Troubleshooting workflow for low yield in maleimide-thiol reactions.
References
Technical Support Center: Preventing Hydrolysis of Bis-Mal-PEG6 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Bis-Mal-PEG6 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a homobifunctional crosslinker containing two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form stable thioether bonds. This allows for the conjugation or crosslinking of molecules containing thiol groups. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous solutions.
Q2: What is maleimide hydrolysis and why is it a problem?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule, forming a maleamic acid. This resulting maleamic acid is unreactive towards thiol groups, meaning it can no longer participate in the desired conjugation reaction. This side reaction reduces the efficiency of the labeling reaction, leading to lower yields of the desired conjugate and can complicate the purification process.
Q3: What are the primary factors that influence the rate of maleimide hydrolysis?
The stability of the maleimide group is primarily influenced by:
-
pH: The rate of hydrolysis significantly increases with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: Exposure to moisture, especially during storage, can lead to hydrolysis.
Q4: What is the optimal pH range for working with this compound to minimize hydrolysis?
The optimal pH for maleimide conjugation reactions is between 6.5 and 7.5. This range offers a balance where the sulfhydryl group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At pH values above 7.5, the rate of hydrolysis increases significantly, and maleimides can also begin to react with primary amines, such as the side chain of lysine residues.
Q5: How should I store this compound and its solutions?
-
Powder: Store the solid this compound powder at -20°C, protected from moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use. Unused stock solutions can be stored at -20°C for up to one month, protected from light and moisture.
-
Aqueous Solutions: It is not recommended to store maleimide-containing products in aqueous solutions due to the high risk of hydrolysis. Aqueous solutions should be made immediately before use.
Troubleshooting Guide
Issue: Low or no conjugation efficiency.
| Potential Cause | Troubleshooting Step |
| Maleimide has hydrolyzed. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before your experiment. Avoid using aqueous buffers to dissolve and store the maleimide reagent for extended periods. |
| Incorrect buffer pH. | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH before starting the conjugation. |
| Buffer contains interfering substances. | Use a thiol-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris. Avoid buffers containing primary or secondary amines if working at a pH above 7.5. If a reducing agent like DTT was used to reduce disulfide bonds, it must be completely removed before adding the maleimide reagent. |
| Reaction temperature is too high. | If you suspect significant hydrolysis, consider performing the reaction at a lower temperature, such as 4°C. Be aware that this will slow down the conjugation reaction, so you may need to increase the reaction time. |
| Oxidation of thiol groups. | Degas buffers to minimize oxygen content and prevent the oxidation of free thiols to disulfides, which are unreactive with maleimides. The addition of a chelating agent like EDTA can help prevent metal-catalyzed oxidation. |
Issue: Instability of the final conjugate.
| Potential Cause | Troubleshooting Step |
| Retro-Michael reaction. | The thioether bond formed between the maleimide and the thiol can be reversible, especially in the presence of other thiols. This is known as a retro-Michael reaction. |
| Stabilizing the conjugate. | To create a more stable linkage, the succinimide ring of the maleimide-thiol adduct can be hydrolyzed post-conjugation. This ring-opened product is more resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate in a mildly basic buffer (pH 8.0-9.0). |
Data Summary: Factors Affecting Maleimide Stability
The following table summarizes the key factors that influence the stability of the maleimide group in solution.
| Parameter | Condition | Effect on Maleimide Stability | Recommendation |
| pH | < 6.5 | High stability, but slow thiol-maleimide reaction rate. | Not ideal for efficient conjugation. |
| pH | 6.5 - 7.5 | Optimal Balance: Good stability and efficient thiol-maleimide reaction. | Recommended for conjugation reactions. |
| pH | > 7.5 | Low Stability: Increased rate of hydrolysis and potential for side reactions with amines. | Avoid for conjugation; may be used for post-conjugation stabilization. |
| Temperature | 4°C | High Stability: Slower hydrolysis rate. | Use for sensitive molecules or to minimize hydrolysis, but increase reaction time. |
| Temperature | Room Temperature (20-25°C) | Moderate Stability: Generally acceptable for most conjugations. | Standard condition for many protocols. |
| Temperature | > 25°C | Low Stability: Significantly increased rate of hydrolysis. | Avoid unless specifically required and validated. |
| Solvent | Anhydrous DMSO or DMF | High Stability: Protects from hydrolysis. | Recommended for stock solutions. |
| Solvent | Aqueous Buffer | Low Stability: Prone to hydrolysis. | Prepare fresh and use immediately. Do not store. |
| Additives | Thiols (e.g., DTT) | Reacts with maleimide. | Must be removed prior to conjugation. |
| Additives | Primary/Secondary Amines | Can react with maleimide at pH > 7.5. | Use amine-free buffers or control pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly to ensure the compound is fully dissolved.
-
Use the stock solution immediately for the conjugation reaction.
-
For short-term storage, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture, for up to one month.
Protocol 2: General Protein Conjugation with this compound
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5. The protein concentration is typically in the range of 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the freshly prepared this compound stock solution to the protein solution at a desired molar ratio (e.g., 10:1 to 20:1 maleimide to protein).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Mechanism of this compound hydrolysis versus thiol conjugation.
References
Technical Support Center: Bis-Maleimide-PEG6 Conjugation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing pH conditions for Bis-Mal-PEG6 conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?
A1: The ideal pH range for the reaction between a maleimide group and a thiol group (e.g., from a cysteine residue) is between 6.5 and 7.5.[1][2][3][4] Within this window, the reaction is highly efficient and chemoselective for thiols.[5]
Q2: Why is the pH range of 6.5-7.5 so critical?
A2: This pH range represents a crucial balance. Below pH 6.5, the concentration of the reactive thiolate anion decreases, significantly slowing down the conjugation reaction. Above pH 7.5, two primary side reactions become problematic: the rate of maleimide hydrolysis increases, and the maleimide group begins to react competitively with primary amines (e.g., lysine residues), leading to a loss of selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What is maleimide hydrolysis and why is it a problem?
A3: Maleimide hydrolysis is the chemical breakdown of the maleimide ring in the presence of water. This reaction opens the ring to form a maleamic acid, which is unreactive towards thiol groups. This side reaction is a primary cause of low conjugation efficiency because it consumes the reactive maleimide, reducing the yield of the desired conjugate. The rate of hydrolysis increases significantly with rising pH.
Q4: Can I store my dissolved this compound reagent in an aqueous buffer?
A4: It is strongly recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use. Due to the risk of hydrolysis, you should not store maleimide reagents in aqueous solutions for extended periods. For stock solutions, use a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF and store at -20°C.
Q5: What are other potential side reactions I should be aware of?
A5: Besides hydrolysis and reaction with amines, other side reactions include:
-
Retro-Michael Reaction (Thiol Exchange): The stable thioether bond can reverse, reforming the original thiol and maleimide. This is a concern for the stability of the conjugate, especially in vivo, where it can lead to "payload migration."
-
Thiazine Rearrangement: This intramolecular cyclization can occur when conjugating to a peptide or protein with an N-terminal cysteine, particularly at neutral or basic pH.
Data Presentation: pH Effects on Maleimide Conjugation
The following table summarizes the key effects of pH on the thiol-maleimide reaction.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols vs. Amines | Rate of Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | High | Low | Not recommended; the reaction is impractically slow. |
| 6.5 - 7.5 | Optimal | Very High (approx. 1000:1 at pH 7.0) | Low to Moderate | Optimal range for specific and efficient thiol conjugation. |
| > 7.5 | High | Decreasing | Significantly Increased | Not recommended; leads to non-specific labeling and reagent loss. |
| > 8.5 | High | Low | High | Reaction with primary amines is favored, compromising selectivity. |
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
-
Possible Cause: Maleimide Hydrolysis.
-
Solution: Ensure your maleimide reagent is fresh. Prepare stock solutions in anhydrous DMSO or DMF and store protected from moisture at -20°C. Prepare aqueous working solutions immediately before starting the conjugation. Monitor maleimide stability by measuring the decrease in absorbance at ~300 nm.
-
-
Possible Cause: Incorrect pH.
-
Solution: Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range. Use a calibrated pH meter. Buffers like PBS, HEPES, or Tris that are free of primary amines and thiols are recommended.
-
-
Possible Cause: Oxidation of Thiols.
-
Solution: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Degas all buffers thoroughly by vacuum or by bubbling with an inert gas like nitrogen or argon. Consider adding 1-5 mM EDTA to the buffer to chelate divalent metals that can catalyze thiol oxidation.
-
-
Possible Cause: Insufficient Free Thiols on the Protein.
-
Solution: If your protein's cysteine residues are involved in disulfide bonds, they must be reduced. Use a reducing agent like TCEP, which does not need to be removed before adding the maleimide. If you use DTT, it is critical to remove it completely (e.g., via a desalting column) before adding the this compound, as DTT itself contains a thiol that will react with the maleimide. You can quantify free thiols using Ellman's reagent to confirm successful reduction.
-
Caption: Troubleshooting decision tree for low maleimide conjugation efficiency.
Problem 2: Non-Specific Conjugation or Protein Aggregation
-
Possible Cause: Reaction pH is too High.
-
Solution: A pH above 7.5 can lead to reactions with primary amines on lysine residues, causing non-specific labeling and potential cross-linking that leads to aggregation. Lower the pH to the 6.8-7.2 range to maximize selectivity for thiols.
-
-
Possible Cause: Disruption of Protein Structure.
-
Solution: The reduction of critical structural disulfide bonds can lead to protein unfolding and aggregation. Try a partial reduction using a lower concentration of the reducing agent or shorter incubation times. Optimization is key to exposing sufficient thiols for labeling without compromising protein stability.
-
Experimental Protocols
Protocol 1: General Bis-Maleimide-PEG6 Conjugation
This protocol provides a general workflow for labeling a thiol-containing protein.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES) to a concentration of 1-10 mg/mL. The optimal pH is between 7.0 and 7.5.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess (a 10-20 fold excess of maleimide to protein is a common starting point) of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the reagent is light-sensitive, protect the reaction from light.
-
-
Quenching and Purification (Optional but Recommended):
-
To stop the reaction and consume any excess maleimide, add a small molecule thiol like free cysteine or 2-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagent and byproducts.
-
Caption: General experimental workflow for Bis-Maleimide-PEG6 conjugation.
Protocol 2: Monitoring Maleimide Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of maleimide hydrolysis.
-
Materials: Maleimide-containing compound, reaction buffers at various pH values (e.g., pH 6.5, 7.5, 8.5), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the maleimide compound in DMSO.
-
Dilute the stock solution into the different pH buffers to a final concentration that gives a starting absorbance of ~1.0 at the characteristic wavelength for the maleimide (typically ~300 nm).
-
Immediately begin monitoring the decrease in absorbance at this wavelength over time.
-
The rate of decrease in absorbance is proportional to the rate of hydrolysis. This allows you to compare the stability of the maleimide reagent under different pH conditions.
-
Caption: Logical relationship of pH in thiol-maleimide conjugation and side reactions.
References
Side reactions of maleimide groups and how to avoid them
Welcome to the Technical Support Center for Maleimide Bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of maleimide groups, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Maleimide Chemistry
Q1: What is the primary reaction mechanism of maleimides in bioconjugation?
Maleimides react with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction.[1][2][3][4] This reaction is highly efficient and selective for thiols under mild conditions, forming a stable covalent thioether bond known as a thiosuccinimide linkage.[2]
Q2: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Side Reactions and Stability
Q3: What are the most common side reactions of maleimides?
The most common side reactions include:
-
Hydrolysis: The maleimide ring can open through hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to the transfer of the conjugated payload to other molecules, a significant concern for antibody-drug conjugates (ADCs).
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting product can rearrange to form a stable six-membered thiazine ring.
Q4: How can I prevent hydrolysis of my maleimide reagent?
To prevent hydrolysis, it is crucial to control the pH of the reaction, keeping it between 6.5 and 7.5. Maleimide reagents should be stored in a dry, water-miscible organic solvent like DMSO or DMF and aqueous solutions should be prepared immediately before use. Storing maleimide-containing products in aqueous solutions for extended periods should be avoided.
Q5: My conjugate is losing its payload. What is happening and how can I fix it?
Loss of payload is often due to a retro-Michael reaction (thiol exchange), where the thiosuccinimide linkage breaks and the payload is transferred to other thiol-containing molecules like glutathione. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubation at a slightly alkaline pH (e.g., pH 9.0). This ring-opened structure is resistant to the retro-Michael reaction.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolyzed Maleimide Reagent | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers. |
| Incorrect Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers like PBS or HEPES and avoid those containing primary or secondary amines (e.g., Tris). |
| Oxidation of Thiols | Reduce disulfide bonds in the protein to free thiols before conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the protein. A 10 to 20-fold molar excess is a common starting point. |
Issue 2: Off-Target Labeling (e.g., on Lysine Residues)
| Possible Cause | Troubleshooting Step |
| High Reaction pH | Maintain the reaction pH at or below 7.5. Above this pH, the reaction with primary amines (lysine) becomes more competitive. |
| Presence of Primary or Secondary Amines in Buffer | Avoid buffers containing amines, such as Tris, especially if the reaction pH is above 7.5. Use buffers like PBS or HEPES instead. |
Issue 3: Instability of the Conjugate (Loss of Payload)
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction (Thiol Exchange) | After conjugation, induce hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened structure. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0). |
| Thiol Exchange with Other Molecules | Purify the conjugate promptly after the reaction to remove excess unreacted maleimide and other reactive species. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Notes | References |
| < 6.5 | Very slow reaction with thiols | The concentration of the reactive thiolate anion is low. | |
| 6.5 - 7.5 | Chemoselective reaction with thiols | The reaction with thiols is ~1,000 times faster than with amines at pH 7.0. This is the optimal range for specific thiol conjugation. | |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | The rate of reaction with amines increases, leading to a loss of chemoselectivity. The rate of maleimide hydrolysis also significantly increases. |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Notes | References |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. | |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. | |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature. | |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. | |
| Buffer | PBS, HEPES (Thiol-free) | Avoid buffers containing amines (e.g., Tris) or other thiols. |
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-containing molecule to a protein with available cysteine residues.
-
Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP from a freshly prepared stock solution. c. Incubate the mixture for 20-60 minutes at room temperature to reduce the disulfide bonds.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-containing reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10 to 20-fold) of the maleimide reagent stock solution to the protein solution. b. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is fluorescent, protect the reaction from light.
-
Quenching and Purification: a. (Optional) To stop the reaction, add a small molecule thiol like L-cysteine to quench any unreacted maleimide. b. Purify the conjugate from excess maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
This protocol describes how to increase the stability of the conjugate by hydrolyzing the thiosuccinimide ring.
-
Initial Conjugation: a. Follow steps 1-3 of the "Standard Maleimide-Thiol Conjugation" protocol.
-
Purification: a. After the initial conjugation, purify the conjugate to remove any unreacted maleimide and quenching reagents.
-
Hydrolysis: a. Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer). b. Incubate the solution at room temperature or 37°C. c. Monitor the hydrolysis of the thiosuccinimide ring to the ring-opened form by mass spectrometry. d. Once hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage.
Visualizations
Caption: Key reaction pathways of maleimides in bioconjugation.
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
References
Technical Support Center: Purification of Bis-Maleimide-PEG6 Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful purification of Bis-Maleimide-PEG6 (Bis-Mal-PEG6) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a this compound linker to thiol-containing molecules?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4] This pH range ensures high selectivity for sulfhydryl (thiol) groups over other nucleophilic groups like primary amines (e.g., lysine residues). At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2]
Q2: What are the most common side reactions to be aware of during maleimide conjugation?
A2: The primary side reactions include:
-
Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid. This can happen to the unreacted linker, rendering it inactive.
-
Reaction with Amines: At a pH above 7.5, maleimides can lose their chemoselectivity and react with primary amines, leading to undesired byproducts.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione. This can lead to the transfer of the conjugated molecule to other thiol-containing species.
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, it is essential to reduce disulfide bonds prior to conjugation. Maleimides react specifically with free sulfhydryl (-SH) groups. Cysteine residues involved in disulfide bridges (-S-S-) are unreactive. A pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended.
Q4: How can I separate the desired bis-conjugate from mono-conjugates and unreacted starting materials?
A4: Chromatographic techniques are the primary methods for separation.
-
Ion-Exchange Chromatography (IEX): This is a powerful method for separating species based on differences in their net charge. The addition of each molecule and the PEG linker can alter the overall charge, allowing for the separation of bis-conjugates, mono-conjugates, and unreacted molecules.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It can be effective in removing unreacted small molecules and linkers from the larger protein conjugates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used for both purification and analysis of the reaction mixture.
Q5: How should I store my this compound linker and the final conjugate?
A5: The this compound linker should be stored in a dry, biocompatible organic solvent like DMSO or DMF at -20°C, protected from moisture to prevent hydrolysis. Aqueous solutions of the linker should be prepared immediately before use. The purified conjugate can typically be stored in a suitable buffer (e.g., PBS) at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol can help prevent denaturation upon freezing.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed Maleimide Linker: The maleimide groups on the PEG linker have been hydrolyzed and are no longer reactive. 2. Oxidized/Inaccessible Thiols: The target cysteine residues on your molecule have formed disulfide bonds or are sterically hindered. 3. Competing Thiols in Buffer: Buffers containing reagents like DTT or β-mercaptoethanol will compete with the target molecule for reaction with the maleimide. 4. Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range. | 1. Prepare fresh maleimide linker solutions in anhydrous DMSO or DMF immediately before use. 2. Perform a pre-reduction step. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. 3. Use a thiol-free buffer such as PBS, HEPES, or Tris. If a reducing agent was used, ensure its complete removal via a desalting column before adding the maleimide linker. 4. Verify and adjust the pH of the reaction buffer to be within the 6.5-7.5 range. |
| Poor Separation of Conjugate Species | 1. Inappropriate Chromatography Method: The chosen separation technique (e.g., SEC) may not have sufficient resolution to separate species with similar sizes (e.g., mono- vs. bis-conjugates of a large protein). 2. Suboptimal Elution Conditions: The gradient, pH, or salt concentration of the mobile phase is not optimized for resolving the different conjugate species. | 1. Use a high-resolution method like ion-exchange chromatography (IEX), as conjugation often alters the net charge of the molecule. 2. Optimize the elution gradient. For IEX, a shallow salt gradient can improve the resolution between differently charged species. For RP-HPLC, adjusting the gradient of the organic solvent is key. |
| Presence of High Molecular Weight Aggregates | 1. Intermolecular Crosslinking: The bis-functional nature of the linker can lead to the formation of oligomers and larger aggregates if the concentration of reactants is too high. 2. Protein Instability: The reaction or buffer conditions may be causing the protein to denature and aggregate. | 1. Optimize the molar ratio of the reactants. Consider adding the this compound linker to the protein solution in a dropwise manner to minimize localized high concentrations. 2. Ensure the reaction buffer is suitable for maintaining protein stability. Analyze samples for aggregation using size-exclusion chromatography or dynamic light scattering. |
| Product Instability (Loss of Conjugated Molecule) | 1. Retro-Michael Reaction: The thioether bond is reversing, especially in the presence of free thiols in the downstream buffer or in vivo. | 1. After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0. This converts the conjugate to a more stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. Monitor the conversion by mass spectrometry. |
Experimental Protocols
Protocol 1: General Conjugation of a Protein with this compound
This protocol provides a general workflow. Molar ratios and incubation times should be optimized for specific proteins.
1. Protein Preparation and Reduction: a. Dissolve the protein containing cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.2). The protein concentration should typically be between 1-10 mg/mL. b. To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP solution to the protein. c. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature. d. Optional but recommended: Remove excess TCEP using a desalting column equilibrated with the same degassed buffer.
2. Maleimide Reagent Preparation: a. Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL. Vortex to ensure it is fully dissolved.
3. Conjugation Reaction: a. Add the desired molar excess (e.g., 5-20 fold) of the this compound stock solution to the reduced protein solution. b. Mix gently and protect the reaction from light. c. Incubate at room temperature for 2 hours or overnight at 4°C. d. Optional: The reaction can be quenched by adding a small molecule thiol like L-cysteine to react with any excess maleimide groups.
Protocol 2: Purification of Conjugates by Ion-Exchange Chromatography (IEX)
This protocol is an example for purifying a protein-PEG conjugate using cation-exchange chromatography.
1. Materials:
-
Cation-exchange column (e.g., HiTrap SP).
-
Buffer A: Low salt buffer (e.g., 20 mM MES, pH 6.0).
-
Buffer B: High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
2. Procedure: a. Equilibrate the cation-exchange column with Buffer A. b. Dilute the crude conjugation reaction mixture with Buffer A to reduce the salt concentration. c. Load the diluted sample onto the column. d. Wash the column with several column volumes of Buffer A to remove any unbound material (including unreacted linker and potentially some mono-conjugate). e. Elute the bound species using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes). Unconjugated protein, mono-conjugated, and bis-conjugated species are expected to elute at different salt concentrations. f. Collect fractions and analyze them using SDS-PAGE and/or analytical HPLC to identify the fractions containing the pure bis-conjugate. g. Pool the pure fractions and buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Data Presentation
Table 1: Key Parameters for Maleimide Conjugation Reactions
| Parameter | Recommended Range | Rationale & Notes |
| pH | 6.5 - 7.5 | Maximizes selectivity for thiols and minimizes maleimide hydrolysis. |
| Temperature | 4°C to Room Temp. | Lower temperatures (4°C) can be used for overnight reactions to maintain protein stability. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Should be optimized. A higher excess drives the reaction but may increase aggregation risk. |
| Reducing Agent | TCEP | Effective at reducing disulfides and does not contain a thiol group, so it does not need to be removed before adding the maleimide linker. |
| Buffer | PBS, HEPES, Tris | Must be free of competing nucleophiles, especially thiols. Buffers should be degassed to prevent re-oxidation of free thiols. |
Table 2: Analytical Techniques for Purity and Identity Assessment
| Technique | Purpose | Information Obtained |
| SDS-PAGE | Assess purity and estimate molecular weight | Visualizes the presence of unconjugated protein, mono-, and bis-conjugates through shifts in band size. |
| Analytical IEX/RP-HPLC | Quantify purity and resolve species | Provides high-resolution separation of reaction components, allowing for quantification of the purity of the final product. |
| Mass Spectrometry (MS) | Confirm identity and molecular weight | Provides precise mass data to confirm the successful conjugation of the linker and molecules, and to identify any modifications or impurities. |
| Size-Exclusion Chromatography (SEC) | Assess aggregation and purity | Separates molecules by size, useful for detecting aggregates and separating the conjugate from unreacted small molecule linkers. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for low-yield Bis-Maleimide-PEG6 conjugation reactions.
Caption: Potential products from a Bis-Maleimide-PEG6 conjugation reaction requiring purification.
References
Technical Support Center: Bis-Maleimide-PEG6 (Bis-Mal-PEG6)
Welcome to our dedicated support center for Bis-Maleimide-PEG6 (Bis-Mal-PEG6). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker containing two maleimide groups connected by a 6-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups on molecules like proteins, peptides, and antibodies to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[1][2] Its primary applications are in bioconjugation, such as crosslinking proteins, creating antibody-drug conjugates (ADCs), and developing targeted drug delivery systems.[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents and has good solubility in aqueous media due to its hydrophilic PEG spacer.[1][2] Commonly used solvents are:
-
Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).
-
Aqueous Solutions: While directly water-soluble, solubility can be influenced by buffer composition and pH.
Q3: What is the optimal pH for working with this compound?
The optimal pH range for reacting the maleimide groups of this compound with thiols is between 6.5 and 7.5 . In this pH range, the thiol group is sufficiently nucleophilic for an efficient reaction, while the rate of maleimide hydrolysis is minimized. At pH values above 7.5, the rate of maleimide ring hydrolysis increases significantly, rendering the molecule inactive for conjugation.
Q4: How should I store this compound and its solutions?
-
Solid Form: Store the solid reagent at -20°C, protected from moisture. Before opening, it is recommended to allow the vial to equilibrate to room temperature for at least an hour to prevent moisture condensation.
-
Stock Solutions: It is best to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common solubility and stability issues you may encounter when working with this compound.
Issue 1: this compound is difficult to dissolve or does not dissolve completely in my aqueous buffer.
-
Possible Cause 1: Concentration Exceeds Solubility Limit. The concentration of this compound you are trying to achieve may be too high for the chosen aqueous buffer.
-
Solution: Start by preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. Then, add the stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent in your reaction mixture is low (typically <10%) to avoid "shock precipitation" of your protein or other biomolecules.
-
-
Possible Cause 2: Buffer Composition. Certain buffer salts or high salt concentrations may reduce the solubility of PEGylated compounds.
-
Solution: If possible, try dissolving the this compound in deionized water first before adding buffer components. Alternatively, test different buffer systems (e.g., phosphate, HEPES, borate) to find one that is more compatible.
-
-
Possible Cause 3: Low Temperature. Dissolution may be slower at lower temperatures.
-
Solution: Gentle warming (e.g., to 37°C) can aid in dissolution. However, be mindful that elevated temperatures can also increase the rate of maleimide hydrolysis, especially at higher pH.
-
Issue 2: My this compound solution appears cloudy or forms a precipitate over time.
-
Possible Cause 1: Hydrolysis of Maleimide Groups. At pH values above 7.5, the maleimide rings can hydrolyze, opening up to form a maleamic acid. This change in chemical structure can affect solubility.
-
Solution: Always prepare solutions in buffers with a pH between 6.5 and 7.5. Use freshly prepared solutions for your experiments whenever possible.
-
-
Possible Cause 2: Aggregation. At high concentrations, PEGylated molecules can sometimes self-aggregate.
-
Solution: Try working at a lower concentration. If high concentrations are necessary, you may need to optimize the buffer conditions (e.g., adjust ionic strength) or include additives that are known to reduce protein aggregation, although compatibility with your specific experiment must be verified.
-
Issue 3: Low conjugation efficiency in my experiment.
-
Possible Cause: Inactive this compound due to hydrolysis. The maleimide groups may have hydrolyzed before the conjugation reaction.
-
Solution:
-
Check the pH of your reaction buffer: Ensure it is within the optimal 6.5-7.5 range.
-
Use fresh reagents: Prepare your this compound stock solution immediately before your experiment. Do not use previously prepared aqueous solutions that have been stored for an extended period.
-
Consider reaction temperature: If you are experiencing significant hydrolysis, performing the reaction at 4°C can slow down the hydrolysis rate. Note that this will also slow down the conjugation reaction, so a longer incubation time may be necessary.
-
-
Data Summary
| Solvent/System | Solubility | Notes |
| DMSO | 100 mg/mL | A stock solution can be prepared at this concentration. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This is a common formulation for in vivo studies. |
| Water | Good | The hydrophilic PEG spacer enhances aqueous solubility. |
| DMF, DCM | Soluble | These organic solvents are also suitable for preparing stock solutions. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Use the stock solution immediately for the best results.
Protocol for Dissolving this compound in an Aqueous Buffer for Bioconjugation
-
Prepare your aqueous reaction buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2). Ensure the buffer does not contain any primary amines or thiols.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described above.
-
While gently vortexing your protein or biomolecule solution in the reaction buffer, add the required volume of the this compound stock solution dropwise.
-
Ensure the final concentration of the organic solvent is below 10% to prevent precipitation of the biomolecule.
-
Proceed with your conjugation reaction immediately.
Visual Guides
Caption: Experimental workflow for dissolving and using this compound, including troubleshooting steps.
Caption: Factors influencing the stability and reactivity of the maleimide group in this compound.
References
Technical Support Center: Monitoring Bis-Mal-PEG6 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Bis-Maleimide-PEG6 (Bis-Mal-PEG6) conjugation reactions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful and efficient bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reaction?
The optimal pH for a maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] This pH range ensures high selectivity for the thiol groups of cysteine residues over other nucleophilic groups like the amine groups of lysine residues.[1] At a neutral pH of 7, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What can cause low or no conjugation in my this compound reaction?
Several factors can lead to poor conjugation efficiency. These include:
-
Hydrolysis of the maleimide reagent: Maleimides are susceptible to hydrolysis. It is crucial to prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Presence of competing thiols: Buffers containing thiol-based reducing agents like DTT will compete with your target molecule for the maleimide. Use thiol-free buffers such as PBS, HEPES, or Tris.[1]
-
Re-oxidation of free thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, which are unreactive with maleimides. Degassing buffers and adding a chelating agent like EDTA can help prevent this.
-
Incorrect pH: A pH outside the optimal range of 6.5-7.5 can significantly reduce the reaction rate.
Q3: Do I need to reduce disulfide bonds before starting the conjugation?
Yes, it is essential to reduce any disulfide bonds in your protein or peptide prior to a maleimide conjugation reaction. Maleimides react specifically with free thiol (-SH) groups, and disulfide bonds (-S-S-) are unreactive. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it does not contain a thiol group and therefore won't compete in the conjugation reaction.
Q4: How can I confirm that my conjugation reaction was successful?
Several analytical techniques can be used to confirm successful conjugation. These include:
-
Mass Spectrometry (MS): A powerful technique to determine the final molecular weight of the conjugate, confirming the addition of the this compound linker and any attached molecules.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can separate the conjugated product from the starting materials and byproducts.
-
Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups before and after the reaction to determine the efficiency of the conjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound reaction and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Maleimide reagent has hydrolyzed. | Prepare a fresh stock solution of the maleimide reagent in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer like PBS, HEPES, or Tris. If DTT was used for reduction, ensure its complete removal before adding the maleimide. | |
| Insufficient reduction of disulfide bonds. | Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess). | |
| Re-oxidation of free thiols. | Degas all buffers and consider performing the reaction under an inert gas (e.g., nitrogen, argon). Adding a chelating agent like EDTA can also help. | |
| Suboptimal reaction pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Formation of Side Products | Reaction pH is too high (above 7.5). | Maintain the reaction pH within the 6.5-7.5 range to minimize the reaction of maleimides with primary amines. |
| Thiazine rearrangement. | This can occur with N-terminal cysteine residues. If possible, avoid using N-terminal cysteines for conjugation. Performing the reaction at a slightly acidic pH (around 5) can also prevent this, though it will slow down the primary reaction. | |
| Precipitation During Reaction | Poor solubility of the reactants or conjugate. | The hydrophilic PEG spacer in this compound generally improves solubility. However, if precipitation occurs, consider adjusting the buffer composition or the concentration of your reactants. |
Experimental Protocols
Here are detailed protocols for key experiments to monitor the progress of your this compound reaction.
Protocol 1: Monitoring Reaction Progress with RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the reactants and the final conjugate based on their hydrophobicity.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: At various time points during the reaction, take a small aliquot of the reaction mixture and dilute it in Mobile Phase A.
-
HPLC Analysis: Inject the prepared sample onto the C18 column.
-
Elution: Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and a specific wavelength for the conjugated molecule if it has a chromophore).
-
Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.
Protocol 2: Quantifying Free Thiols with Ellman's Assay
Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product, allowing for their quantification. This can be used to determine the extent of the reaction by measuring the decrease in free thiols over time.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or other thiol standard
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Standards: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: At different time points, take an aliquot of your reaction mixture and dilute it in the Reaction Buffer. Prepare a "time zero" sample before adding the this compound.
-
Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
Incubation: Incubate the reactions for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in your samples at each time point.
Visualizations
The following diagrams illustrate key workflows for monitoring your this compound reaction.
Caption: Workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for low conjugation yield.
References
Common mistakes to avoid when using Bis-Mal-PEG6
Welcome to the technical support center for Bis-Mal-PEG6. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you succeed in your research. This compound is a homobifunctional crosslinker containing two maleimide groups reactive towards thiol groups, connected by a 6-unit polyethylene glycol (PEG) spacer.[1][2] It is widely used for crosslinking proteins, peptides, and other thiol-containing molecules, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1]
Troubleshooting Guide
Low or No Conjugation Yield
Q1: I am observing a very low or no yield of my desired conjugate. What are the common causes and how can I troubleshoot this?
A1: Low conjugation yield is a frequent issue that can stem from several factors. Here are the most common causes and their solutions:
-
Maleimide Hydrolysis: The maleimide groups on this compound are susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid.[]
-
Solution: Always prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4] Avoid storing aqueous solutions of the crosslinker.
-
-
Insufficient Reduction of Disulfide Bonds: Maleimides react with free thiol (-SH) groups. If your protein or molecule has disulfide bonds (-S-S-), they must be reduced to expose the thiols for conjugation.
-
Solution: Ensure complete reduction of disulfide bonds by using a sufficient molar excess (10-100 fold) of a reducing agent. Incubate for at least 20-60 minutes at room temperature.
-
-
Presence of Competing Thiols in the Buffer: Buffers containing thiol-based reducing agents like dithiothreitol (DTT) will compete with your target molecule for reaction with the maleimide groups.
-
Solution: Use thiol-free buffers such as PBS, HEPES, or Tris. If DTT is used for reduction, it must be completely removed via dialysis or desalting columns before adding this compound. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended alternative as it is a non-thiol-containing reducing agent.
-
-
Re-oxidation of Free Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.
-
Solution: Degas all buffers before use and consider working under an inert gas atmosphere (e.g., nitrogen or argon). Adding a chelating agent like EDTA to the buffer can also help by sequestering metal ions that can catalyze oxidation.
-
-
Incorrect Reaction pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and reaction with amines.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.
-
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for the thiol-maleimide conjugation reaction?
A2: The optimal pH range for the thiol-maleimide conjugation is 6.5 to 7.5. Within this range, the reaction is highly specific for thiol groups over other nucleophilic groups like amines. At a pH of 7, the reaction of maleimides with thiols is about 1,000 times faster than with amines.
Q3: How should I prepare and store this compound?
A3: this compound should be stored at -20°C in a tightly sealed vial. For use, it is recommended to prepare fresh stock solutions in an anhydrous organic solvent such as DMSO or DMF. If you need to store a stock solution, it can be aliquoted and stored at -20°C for up to one month. Before opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.
Q4: Can I use DTT to reduce disulfide bonds before conjugation with this compound?
A4: While DTT is an effective reducing agent, it contains thiol groups that will react with the maleimide groups of this compound. If you use DTT, it is crucial to completely remove it from your sample before adding the crosslinker. This can be achieved through methods like dialysis or size-exclusion chromatography. A better alternative is to use a non-thiol-containing reducing agent like TCEP.
Q5: My conjugate appears to be unstable. What could be the reason?
A5: The thioether bond formed between the maleimide and a thiol group can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This process is a known instability pathway for maleimide-thiol conjugates. Additionally, the succinimide ring of the conjugate can undergo hydrolysis over time, leading to a mixture of species. For applications requiring high stability, linkers that form more stable bonds or self-stabilizing maleimides may be considered.
Q6: How can I purify my final conjugate?
A6: Purification is essential to remove unreacted this compound, unreacted biomolecules, and any byproducts. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Useful for removing small molecules like excess crosslinker and reducing agents.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), can be used for high-resolution purification.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation. |
| Buffer | PBS, HEPES, Tris | Thiol-free buffers are essential. |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | Does not compete with the maleimide reaction. |
Experimental Protocols
Protocol: Crosslinking Two Thiol-Containing Proteins (Protein A and Protein B) using this compound
-
Protein Preparation and Disulfide Reduction:
-
Dissolve Protein A and Protein B in a degassed conjugation buffer (e.g., PBS, 100 mM, pH 7.2 with 1 mM EDTA) to a final concentration of 1-5 mg/mL.
-
If the proteins contain disulfide bonds, add a 20-fold molar excess of TCEP.
-
Incubate the mixture for 60 minutes at room temperature to ensure complete reduction.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction (Step 1: Reaction with Protein A):
-
Add a 10-fold molar excess of the this compound stock solution to the reduced Protein A solution.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess this compound:
-
Purify the Protein A-Mal-PEG6 conjugate from unreacted this compound using a desalting column or dialysis against the conjugation buffer.
-
-
Conjugation Reaction (Step 2: Reaction with Protein B):
-
Add the purified Protein A-Mal-PEG6 conjugate to the reduced Protein B solution at a 1:1 molar ratio.
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as L-cysteine, to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification of the Final Conjugate:
-
Purify the final Protein A-PEG6-Protein B conjugate from unreacted components using size-exclusion chromatography (SEC).
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the desired conjugate.
-
-
Characterization:
-
Analyze the purity of the final conjugate by SDS-PAGE and SEC.
-
Confirm the identity of the conjugate by mass spectrometry.
-
Visualizations
References
Technical Support Center: Enhancing the Stability of Bis-Maleimide-PEG6 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Bis-Maleimide-PEG6 (Bis-Mal-PEG6) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound conjugates?
A1: The primary cause of instability in this compound conjugates is the reversibility of the thiol-maleimide linkage. The thiosuccinimide adduct formed between the maleimide group and a thiol (e.g., from a cysteine residue on a protein) is susceptible to a retro-Michael reaction.[1][2] This reaction can lead to deconjugation, where the attached molecule is released from its target. This process is often accelerated in the presence of other thiol-containing molecules, such as glutathione or albumin, which are abundant in biological fluids.[1]
Q2: How does the retro-Michael reaction lead to conjugate instability?
A2: The retro-Michael reaction is the reverse of the initial conjugation reaction, breaking the thiosuccinimide bond and reforming the original maleimide and thiol. In a biological environment, the reformed maleimide can then react with other available thiols, such as those on serum albumin, leading to an exchange of the conjugated payload. This "thiol exchange" results in the premature release of the payload from its intended target, which can decrease efficacy and increase off-target toxicity.[1]
Q3: Are all maleimide conjugates equally unstable?
A3: No, the stability of maleimide conjugates can be influenced by several factors. The local chemical environment around the conjugated cysteine residue on a protein can affect the rate of the retro-Michael reaction. Furthermore, the substituents on the maleimide ring play a crucial role. For instance, N-aryl maleimides generally form more stable conjugates than N-alkyl maleimides due to faster hydrolysis of the thiosuccinimide ring, which "locks" the conjugate in a stable, open-ring form.[3]
Q4: What is thiosuccinimide ring hydrolysis and how does it improve stability?
A4: Thiosuccinimide ring hydrolysis is a chemical reaction where the succinimide ring of the maleimide-thiol adduct is opened by the addition of water. This forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. By intentionally promoting hydrolysis after conjugation, the stability of the conjugate can be significantly enhanced. The rate of this hydrolysis is influenced by the N-substituent on the maleimide, with electron-withdrawing groups accelerating the reaction.
Q5: What is transcyclization and when is it relevant for stabilizing maleimide conjugates?
A5: Transcyclization is a stabilization strategy that occurs when a maleimide is conjugated to a peptide or protein with an N-terminal cysteine. The free N-terminal amine attacks the succinimide ring, leading to the formation of a stable six-membered thiazine ring. This rearrangement "locks" the conjugate and prevents the retro-Michael reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of conjugated payload in vitro (e.g., in plasma or serum) | The thiosuccinimide linkage is undergoing a retro-Michael reaction and thiol exchange with components in the assay medium (e.g., albumin, glutathione). | 1. Induce Hydrolysis: After conjugation, adjust the pH of the conjugate solution to 8.0-9.0 and incubate to promote the hydrolysis of the thiosuccinimide ring to the more stable open-ring form. 2. Use N-Aryl Maleimides: For future conjugations, consider using N-aryl substituted maleimides, which undergo faster and more efficient hydrolysis, leading to more stable conjugates. 3. N-Terminal Cysteine Conjugation: If your design allows, conjugate to an N-terminal cysteine to facilitate stabilizing transcyclization. |
| Low or inconsistent conjugation efficiency | Hydrolysis of the maleimide before conjugation: Maleimides can hydrolyze in aqueous solutions, especially at pH values above 7.5, rendering them inactive for thiol conjugation. Oxidation of thiols: The thiol groups on the target molecule may have oxidized to disulfides, which are unreactive towards maleimides. | 1. Optimize Conjugation pH: Perform the thiol-maleimide conjugation reaction within a pH range of 6.5-7.5 to maximize selectivity for thiols and minimize maleimide hydrolysis. 2. Freshly Prepare Reagents: Prepare maleimide stock solutions in an anhydrous solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles. 3. Reduce Disulfides: Prior to conjugation, treat your protein or peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols are available. Remove the reducing agent before adding the maleimide reagent. |
| Formation of unexpected side products | Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with other nucleophiles, such as primary amines (e.g., lysine residues). Thiazine rearrangement: If conjugating to an N-terminal cysteine, a thiazine rearrangement product may be observed. | 1. Control pH: Strictly maintain the conjugation pH between 6.5 and 7.5. 2. Characterize Products: Use analytical techniques like mass spectrometry to identify the side products. If thiazine rearrangement is occurring, this is generally a stabilizing reaction. |
Data Presentation
Table 1: Comparative Stability of Maleimide-Thiol Adducts
This table summarizes the half-lives of different maleimide-thiol conjugates under various conditions, highlighting the impact of the maleimide substituent and the presence of thiols.
| Maleimide Type | Thiol Partner | Condition | Half-life (t½) | Reference(s) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours | |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 hours | |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.6 hours | |
| N-ethyl maleimide (NEM) | N-acetylcysteine | Incubated with glutathione | 20 - 80 hours | |
| N-Alkyl Maleimide ADC | - | In thiol-containing buffer/serum at 37°C | 35-67% deconjugation after 7 days | |
| N-Aryl Maleimide ADC | - | In thiol-containing buffer/serum at 37°C | <20% deconjugation after 7 days | |
| Ring-opened SATEs | - | In the presence of 5 mM GSSG at pH 7.4, 37°C | > 2 years |
Table 2: Influence of pH on Thiazine Rearrangement of an N-terminal Cysteine-Maleimide Conjugate
This table illustrates the pH-dependent conversion of a succinimidyl thioether to the more stable thiazine structure.
| pH | Thiazine Isomer Abundance after 24 hours | Reference(s) |
| 5.0 | 0.1% | |
| 7.3 | 70% | |
| 8.4 | ~90% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a this compound conjugate in plasma over time by monitoring the amount of intact conjugate.
Materials:
-
This compound conjugate
-
Human, mouse, or rat plasma (anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., HPLC-SEC, LC-MS)
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the this compound conjugate in PBS.
-
Incubation: Spike the pre-warmed plasma with the conjugate to a final concentration (e.g., 100 µg/mL). Also, prepare a control sample by incubating the conjugate in PBS instead of plasma.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately mix the aliquot with a quenching solution to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a suitable method (e.g., HPLC-SEC or LC-MS) to quantify the amount of intact conjugate remaining at each time point.
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Protocol 2: HPLC-Based Analysis of Conjugate Stability
Objective: To separate and quantify the intact conjugate from degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Samples from the in vitro plasma stability assay (or other stability studies)
-
RP-HPLC system with a C18 column and UV-Vis or fluorescence detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare the samples as described in the in vitro plasma stability assay.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the intact conjugate and any degradation products.
-
Monitor the elution profile at a wavelength appropriate for the conjugated molecule or a fluorescent tag.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate and any degradation products based on their retention times.
-
Integrate the peak areas to quantify the relative amounts of each species at each time point.
-
Calculate the percentage of intact conjugate remaining over time.
-
Mandatory Visualizations
Caption: The retro-Michael reaction leads to conjugate instability.
Caption: Hydrolysis leads to a stable, ring-opened adduct.
Caption: Transcyclization of N-terminal cysteine conjugates.
Caption: Experimental workflow for stability assessment.
References
Validation & Comparative
Characterizing Bis-Mal-PEG6 Conjugates: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of molecules conjugated using a Bis-Maleimide-PEG6 linker. We will delve into the strengths and weaknesses of common mass spectrometry approaches, provide supporting experimental data, and offer detailed protocols to aid in method selection and implementation.
Bis-Maleimide-PEG6 is a homobifunctional crosslinker that contains two maleimide groups at the ends of a six-unit polyethylene glycol chain. The maleimide groups react specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. This linker is often employed in the development of antibody-drug conjugates (ADCs), where it can be used to link a cytotoxic drug to a monoclonal antibody, or to create other complex bioconjugates. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Accurate molecular weight determination, confirmation of conjugation, identification of conjugation sites, and assessment of sample heterogeneity are critical quality attributes that can be effectively determined using mass spectrometry.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is fundamental to the successful analysis of Bis-Mal-PEG6 conjugates. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and disadvantages for this application.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Process | Soft ionization from solution | Soft ionization from a solid crystal matrix |
| Sample Throughput | Lower, amenable to LC coupling | Higher, suitable for rapid screening |
| Mass Accuracy | High (<5 ppm with high-resolution analyzers) | Good to high (can be <10 ppm) |
| Resolution | High, allows for isotopic resolution of large molecules | Good, can resolve PEG oligomers[1] |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC-MS) | Possible but less common |
| Sample Purity | Requires high sample purity to avoid ion suppression[2] | More tolerant to buffers and salts |
| Analysis of Heterogeneity | Excellent for characterizing heterogeneous mixtures like ADCs | Can visualize broad distributions of species |
| Fragmentation | In-source fragmentation can be controlled; tandem MS (MS/MS) is routine | In-source decay (ISD) and post-source decay (PSD) can provide fragmentation information[1] |
Key takeaway: ESI-MS, particularly when coupled with liquid chromatography (LC-MS), is generally the preferred method for in-depth characterization of the heterogeneity and site of conjugation of this compound conjugates.[3][4] MALDI-TOF MS serves as a valuable tool for rapid screening, providing quick confirmation of conjugation and an overview of the product distribution.
Mass Analyzers for Conjugate Analysis
The mass analyzer determines the resolution, mass accuracy, and speed of the analysis. For complex molecules like this compound conjugates, high-resolution mass spectrometers are essential.
| Mass Analyzer | Key Advantages for this compound Conjugate Analysis |
| Time-of-Flight (TOF) | High mass range, good resolution, and fast acquisition speeds. Often coupled with ESI (ESI-QTOF) or MALDI. |
| Orbitrap | Very high resolution and mass accuracy, enabling confident charge state determination and isotopic resolution of large conjugates. |
| Quadrupole | Often used in triple quadrupole instruments for targeted quantification or as a mass filter in hybrid instruments (e.g., QTOF). |
Experimental Protocols
Below are representative protocols for the analysis of a this compound conjugated protein, such as an antibody-drug conjugate (ADC).
Sample Preparation for Intact Mass Analysis
-
Buffer Exchange: Exchange the conjugate into a volatile buffer such as 10 mM ammonium acetate to ensure compatibility with ESI-MS.
-
Deglycosylation (Optional but Recommended for Antibodies): To reduce sample heterogeneity caused by glycosylation, treat the conjugate with PNGase F. This simplifies the mass spectrum and facilitates data interpretation.
-
Reduction (for Subunit Analysis): To analyze the individual light and heavy chains of an antibody, reduce the inter-chain disulfide bonds using a reducing agent like dithiothreitol (DTT).
LC-MS Method for Intact and Subunit Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as an ESI-QTOF or Orbitrap.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: m/z 500-4000.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass of the conjugate.
-
Peptide Mapping for Conjugation Site Identification
-
Denaturation, Reduction, and Alkylation: Denature the conjugate (e.g., with urea or guanidine-HCl), reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Enzymatic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis:
-
LC: Use a C18 column with a gradient optimized for peptide separation.
-
MS/MS: Perform data-dependent acquisition where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. The mass modification corresponding to the this compound linker and any attached drug will pinpoint the site of conjugation.
-
Visualizing Workflows and Fragmentation
Experimental Workflow for ADC Characterization
Caption: Workflow for the characterization of a this compound ADC.
Fragmentation of the Maleimide-Thiol Adduct
The thioether bond formed between the maleimide group and a cysteine residue is generally stable. However, under MS/MS conditions, fragmentation can occur. The hydrolyzed form of the succinimide ring, which can form post-conjugation, has been shown to be cleavable. This can be advantageous for confirming the identity of the conjugated peptide.
Caption: Fragmentation pathways of a maleimide-conjugated peptide.
By employing a combination of these mass spectrometric strategies, researchers can achieve a comprehensive characterization of this compound conjugates, ensuring their quality, consistency, and performance for their intended application.
References
- 1. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. enovatia.com [enovatia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to HPLC Analysis of Bis-Maleimide-PEG6 Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount to ensure the efficacy and safety of the final therapeutic. The use of homobifunctional crosslinkers like Bis-Maleimide-PEG6 (Bis-Mal-PEG6) introduces a layer of complexity due to the potential for multiple product species. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction products, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques to offer a holistic view of the available characterization strategies.
Bis-Maleimide-PEG6 is a crosslinking reagent featuring two maleimide groups at the termini of a six-unit polyethylene glycol chain. The maleimide groups react specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, to form stable thioether bonds. A typical reaction with a thiol-containing protein can yield a mixture of unreacted protein, a mono-adduct (where only one maleimide group has reacted), and a crosslinked dimer (where both maleimide groups have reacted with two separate protein molecules). Effective analytical methods are crucial to separate and quantify these species.
Comparison of HPLC Methods for this compound Reaction Product Analysis
HPLC is a cornerstone technique for the analysis of PEGylated proteins.[1][][3] The choice of HPLC method depends on the physicochemical properties of the protein and the desired separation resolution of the various reaction products. The most common methods employed are Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX-HPLC).
| HPLC Method | Principle of Separation | Advantages for this compound Analysis | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius (size and shape) in solution. | Excellent for separating species with significant size differences, such as the protein monomer, mono-adduct, and the significantly larger crosslinked dimer.[][4] Can also resolve high molecular weight aggregates. | May have limited resolution between the unreacted protein and the mono-adduct, as the addition of the small this compound linker may not cause a substantial change in hydrodynamic radius. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolving power, capable of separating species with minor differences in polarity. Can potentially separate the unreacted protein, mono-adduct, and dimer based on changes in surface hydrophobicity upon PEGylation. | The hydrophobicity of the PEG chain can lead to peak broadening and poor recovery. The separation of the mono-adduct and dimer might be challenging if the overall change in hydrophobicity is not significant. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net surface charge. | Can separate species based on changes in surface charge upon conjugation. The PEG chain can shield charged residues, altering the protein's interaction with the stationary phase and allowing for the separation of unreacted, mono-conjugated, and di-conjugated species. | The effectiveness depends on the protein's pI and the distribution of charged residues. The separation of positional isomers (different attachment sites of the PEG linker) can add complexity. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound reaction products. Below are representative protocols for the key HPLC techniques.
Experimental Workflow for a Typical this compound Crosslinking Reaction
Protocol 1: Size-Exclusion HPLC (SEC-HPLC)
This method is ideal for separating the reaction products based on their size.
-
Column: A silica-based column with a pore size suitable for the molecular weight range of the protein and its conjugates (e.g., 300 Å).
-
Mobile Phase: A neutral pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm (for protein) and/or 220 nm (for peptide bonds).
-
Sample Preparation: The quenched reaction mixture is filtered through a 0.22 µm filter before injection.
-
Expected Elution Order: Crosslinked dimer (earliest), followed by the mono-adduct, and then the unreacted protein monomer (latest).
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This method separates based on hydrophobicity and can provide high resolution.
-
Column: A C4 or C8 column is often preferred for proteins over a C18 column to prevent strong retention and improve recovery.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 20% to 80% B over 30 minutes).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 40-60°C to improve peak shape.
-
Detection: UV at 280 nm and/or 220 nm.
-
Sample Preparation: The sample should be diluted in Mobile Phase A before injection.
Protocol 3: Ion-Exchange HPLC (IEX-HPLC)
This method separates based on charge and is effective when PEGylation alters the protein's surface charge.
-
Column: A strong or weak cation or anion exchange column, depending on the protein's isoelectric point (pI) and the buffer pH.
-
Mobile Phase A: A low salt buffer (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Mobile Phase B: Mobile Phase A containing a high concentration of salt (e.g., 1 M NaCl).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Sample Preparation: The sample should be buffer-exchanged into Mobile Phase A before injection.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary information for the analysis of this compound reaction products.
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation based on molecular weight under denaturing conditions. | Simple, widely available, and provides a clear visual representation of the different species (monomer, dimer). | Lower resolution than HPLC, less quantitative, and the apparent molecular weight of PEGylated proteins can be anomalous. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight information, confirming the identity of the unreacted protein, mono-adduct, and dimer. Can also identify the site of conjugation through peptide mapping. | Can be complex to interpret for heterogeneous mixtures of PEGylated proteins. Requires specialized instrumentation. |
Logical Relationship of Analytical Techniques
Conclusion
The analysis of this compound reaction products requires a multi-faceted approach. SEC-HPLC is often the primary choice for resolving the differently sized species, particularly for separating the crosslinked dimer. RP-HPLC and IEX-HPLC offer higher resolution and can be invaluable for separating the mono-adduct from the unreacted protein, depending on the specific properties of the protein. For a comprehensive characterization, a combination of HPLC with SDS-PAGE for initial assessment and mass spectrometry for detailed structural confirmation is recommended. The selection of the most appropriate analytical strategy will ultimately depend on the specific research or development goals, the nature of the protein, and the available instrumentation.
References
The Influence of PEG Chain Length on Bis-Maleimide Linker Performance in Bioconjugation
A Comparative Guide for Researchers and Drug Development Professionals
The design and selection of linkers are critical determinants of the therapeutic index for bioconjugates, particularly antibody-drug conjugates (ADCs). Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) chains have gained significant traction for their ability to modulate the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of bis-maleimide linkers with varying PEG chain lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The length of the PEG chain in a bis-maleimide linker profoundly influences the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[1] Hydrophobic payloads can often lead to aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[1][2]
Comparative Analysis of PEG Linker Lengths
The choice of PEG chain length in a bis-maleimide linker represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Chain Length on In Vitro Cytotoxicity
| Targeting Moiety | Payload | PEG Chain Length | IC50 (nM) | Fold Change in Potency (vs. No PEG) | Reference |
| Affibody | MMAE | No PEG | 4.94 (NCI-N87 cells) | 1 | [3] |
| Affibody | MMAE | 4 kDa | 22.23 (NCI-N87 cells) | 4.5-fold decrease | [2] |
| Affibody | MMAE | 10 kDa | 108.7 (NCI-N87 cells) | 22-fold decrease |
Table 2: Influence of PEG Chain Length on Pharmacokinetics (PK)
| Conjugate Type | PEG Chain Length | Half-Life (t1/2) | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | 19.6 minutes | Rapid clearance | |
| Affibody-Drug Conjugate | 4 kDa | ~49 minutes | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | ~219.5 minutes | 11.2-fold increase in half-life compared to no PEG | |
| Anti-HER2 ADC | 8, 12, and 24 PEG units | Not specified | Increased plasma and tumor exposures, and lower plasma clearances compared to 2 and 4 PEG units. |
Table 3: Effect of PEG Chain Length on In Vivo Efficacy
| ADC Model | PEG Chain Length | Tumor Growth Inhibition | Key In Vivo Finding | Reference |
| Xenograft Mice | Non-PEGylated | 11% decrease in tumor weight | Modest efficacy | |
| Xenograft Mice | 2 and 4 PEG units | 35-45% decrease in tumor weight | Improved efficacy over non-PEGylated control | |
| Xenograft Mice | 8, 12, and 24 PEG units | 75-85% reduction in tumor weight | Significantly higher anti-tumor efficacy |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Figure 1: General structure of a bis-maleimide PEG linker.
Figure 2: Schematic of a maleimide-thiol conjugation reaction.
Figure 3: A typical experimental workflow for comparing bis-maleimide linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Maleimide-Thiol Conjugation
Objective: To conjugate a thiol-containing molecule (e.g., a reduced antibody) with a bis-maleimide PEG linker.
Materials:
-
Thiol-containing protein/peptide
-
Bis-Maleimide PEG linker (e.g., PEG4, PEG8, PEG12)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF for dissolving the linker
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent prior to adding the maleimide linker.
-
Linker Preparation: Prepare a stock solution of the bis-maleimide PEG linker in anhydrous DMSO or DMF. Immediately before use, dilute the stock solution into the reaction buffer.
-
Conjugation Reaction: Add the freshly prepared maleimide linker solution to the thiol-containing protein solution. The molar ratio of linker to protein should be optimized for the desired DAR.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetyl cysteine.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted linker and protein.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic activity of an antibody-drug conjugate with varying PEG linker lengths on cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI-N87, BT-474)
-
Cell culture medium and supplements
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the pharmacokinetic profile of ADCs with varying PEG linker lengths.
Materials:
-
Healthy mice or rats
-
ADCs with different PEG linker lengths
-
Intravenous (IV) injection supplies
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
Procedure:
-
Administration: Administer the ADCs with varying PEG linker lengths to the animals via intravenous injection at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Determine the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Conclusion
The length of the PEG chain in a bis-maleimide linker is a critical design parameter that significantly impacts the therapeutic index of a bioconjugate. While shorter PEG linkers may result in higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads. However, a potential trade-off with in vitro cytotoxicity may exist, as longer PEG chains can introduce steric hindrance. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer biotherapeutics.
References
Stability of Thioether Linkages in Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the covalent linkage in a bioconjugate is a critical determinant of its efficacy and safety. Thioether bonds, commonly formed through the reaction of a thiol with an electrophilic partner, are a cornerstone of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). However, the stability of these linkages can vary significantly depending on the specific chemistry employed. This guide provides a comparative analysis of the stability of various thioether linkages, supported by experimental data and detailed protocols for stability assessment.
The most prevalent method for creating thioether linkages involves the Michael addition of a thiol to a maleimide. While this reaction is rapid and highly specific for thiols at physiological pH, the resulting thiosuccinimide linkage is known to be susceptible to a retro-Michael reaction.[1][2] This reversal can lead to the exchange of the bioconjugate's payload with endogenous thiols, such as glutathione, compromising its therapeutic index.[2] Consequently, significant research has focused on developing more stable thioether linkage strategies.
Comparative Stability of Thioether Linkages
The stability of a thioether linkage in a bioconjugate is often assessed by its resistance to cleavage in the presence of a high concentration of a competing thiol, such as glutathione, or by its persistence in serum or plasma. Below is a summary of the relative stability of different thioether-forming chemistries.
| Linkage Chemistry | Resulting Linkage | Key Stability Characteristics | Relative Stability |
| Maleimide-Thiol | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange.[1][2] Stability can be enhanced by hydrolysis of the succinimide ring. | Moderate |
| Thiol-ene (Radical-mediated) | Thioether | Forms a highly stable and irreversible thioether bond. | High |
| Haloacetyl-Thiol | Thioether | Forms a highly stable thioether bond via nucleophilic substitution. | High |
| Phenyloxadiazole Sulfone-Thiol | Thioether | Improved stability in human plasma compared to maleimide-based linkages. | High |
| Maleimide-Thiol (Thiazine formation) | Thiazine | Significantly more stable than the corresponding thiosuccinimide; over 20 times less susceptible to glutathione adduct formation. | Very High |
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for preclinical development. The following are detailed protocols for commonly employed stability assays.
Protocol 1: In Vitro Stability Assay in the Presence of Glutathione
This assay evaluates the stability of a thioether linkage by challenging the bioconjugate with a physiologically relevant concentration of glutathione.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC-MS system
Procedure:
-
Prepare a solution of the bioconjugate in PBS at a known concentration.
-
Prepare a stock solution of glutathione in PBS.
-
Initiate the stability assay by adding the glutathione stock solution to the bioconjugate solution to a final glutathione concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution to the aliquot.
-
Analyze the samples by HPLC-MS to quantify the amount of intact bioconjugate remaining and to identify any degradation or exchange products.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile.
Protocol 2: In Vitro Stability Assay in Serum
This assay provides a more physiologically relevant assessment of bioconjugate stability by incubation in a complex biological matrix.
Materials:
-
Bioconjugate of interest
-
Human or animal serum (e.g., mouse, rat)
-
Internal standard (e.g., a stable, non-related antibody)
-
Affinity purification reagents (e.g., Protein A/G beads)
-
Digestion enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Spike the bioconjugate and the internal standard into the serum at a defined concentration.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect aliquots.
-
Isolate the bioconjugate and internal standard from the serum using affinity purification.
-
(Optional, for site-specific stability) Digest the purified antibodies into peptides using trypsin.
-
Analyze the samples by LC-MS (for intact bioconjugate) or LC-MS/MS (for digested peptides) to quantify the amount of intact bioconjugate or specific drug-linked peptides relative to the internal standard.
-
Calculate the percentage of intact bioconjugate remaining at each time point.
Visualizing Workflows and Mechanisms
To better understand the processes involved in thioether linkage stability and its assessment, the following diagrams illustrate key concepts.
Caption: Experimental workflow for the in vitro stability assay in the presence of glutathione.
Caption: Reaction pathways for maleimide-thiol adducts, highlighting stable and unstable products.
Conclusion
The stability of thioether linkages is a critical attribute of bioconjugates that directly impacts their therapeutic performance. While the traditional maleimide-thiol conjugation chemistry is widely used, the inherent instability of the resulting thiosuccinimide linkage has driven the development of more robust alternatives. Strategies such as radical-mediated thiol-ene reactions, haloacetyl chemistry, and the formation of thiazine structures offer significantly enhanced stability. The choice of conjugation chemistry should be guided by the specific requirements of the application, and the stability of the resulting bioconjugate must be rigorously evaluated using appropriate in vitro assays. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and development of stable and effective bioconjugates.
References
A Researcher's Guide to Confirming Bis-Maleimide-PEG6 Conjugation and Exploring Alternatives
For researchers in drug development and bioconjugation, ensuring the successful and efficient coupling of molecules is paramount. Bis-Maleimide-PEG6 (Bis-Mal-PEG6) is a popular homobifunctional crosslinker, favored for its ability to link two thiol-containing molecules, such as proteins or peptides, through a flexible polyethylene glycol (PEG) spacer. This guide provides a comprehensive comparison of the analytical techniques used to confirm successful conjugation with this compound, offers detailed experimental protocols, and explores alternative crosslinking strategies.
Confirming Successful Conjugation: A Comparative Analysis of Techniques
A variety of analytical methods can be employed to verify the formation of a stable conjugate and to characterize the reaction products. The choice of technique often depends on the specific molecules involved, the desired level of detail, and the available instrumentation.
| Technique | Principle | Information Provided | Typical Sensitivity/Resolution | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Shift in molecular weight upon conjugation. | Qualitative to semi-quantitative. Sensitivity can be down to nanogram levels with silver staining[1]. | Widely available, relatively simple and inexpensive. | PEG chains can interact with SDS, causing smeared or broadened bands[2][3][4]. Loss of the PEG chain from maleimide conjugates can occur during sample preparation[5]. |
| Native PAGE | Separation by size and charge under non-denaturing conditions. | Shift in electrophoretic mobility due to increased size and potential charge alteration. | Qualitative to semi-quantitative. | Avoids PEG-SDS interaction, often providing better resolution for PEGylated proteins than SDS-PAGE. | Migration is not solely dependent on molecular weight, which can complicate interpretation. |
| SEC-HPLC | Separation based on hydrodynamic radius (size) in solution. | Separation of the conjugate from unconjugated protein and excess this compound. Quantification of reaction products. | High resolution for separating species of different sizes. Detection limits for free PEG can be in the low µg/mL range. | Provides quantitative data on conjugation efficiency and purity. Non-denaturing conditions preserve the native protein structure. | May have poor resolution for smaller PEG chains or if the conjugate and starting material have similar hydrodynamic radii. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, confirming the addition of the crosslinker and second molecule. Determination of the degree of PEGylation. | High accuracy and sensitivity, capable of detecting small mass shifts. | Provides unambiguous confirmation of conjugation and can identify sites of modification through peptide mapping. | Can be complex to interpret for heterogeneous samples. High cost of instrumentation. |
In-Depth Experimental Protocols
SDS-PAGE Analysis of Conjugation Reaction
Objective: To visualize the increase in molecular weight of a protein after conjugation with this compound and another thiol-containing molecule.
Materials:
-
Conjugation reaction mixture
-
Unconjugated protein control
-
Laemmli sample buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)
-
Polyacrylamide gels (appropriate percentage for protein size)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver staining reagents
Protocol:
-
Mix aliquots of the conjugation reaction and the unconjugated protein control with an equal volume of 2x Laemmli sample buffer. Prepare samples with and without a reducing agent.
-
Heat the samples at 95-100°C for 5-10 minutes (for samples with reducing agent, this will break disulfide bonds). Let cool to room temperature.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Compare the band of the conjugated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight. The presence of a band at the original protein's molecular weight in the reaction lane indicates incomplete conjugation.
SEC-HPLC for Purity and Quantification
Objective: To separate and quantify the conjugated product, unconjugated starting materials, and any aggregates.
Materials:
-
HPLC system with a size-exclusion column suitable for the molecular weight range of the proteins.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation reaction mixture, filtered through a 0.22 µm filter.
-
Unconjugated protein and crosslinker standards.
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the filtered conjugation reaction mixture onto the column.
-
Elute the sample isocratically at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: Identify the peaks corresponding to the conjugate, unconjugated protein, and free crosslinker by comparing their retention times to those of the standards. The conjugate, being larger, will elute earlier than the unconjugated protein. Peak areas can be integrated to determine the relative amounts of each species and calculate the conjugation efficiency and purity.
MALDI-TOF Mass Spectrometry for Confirmation
Objective: To confirm the exact molecular weight of the conjugated product.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid for proteins >10,000 Da).
-
Purified conjugate sample.
-
Unconjugated protein control.
Protocol:
-
Desalt the protein samples if necessary, as salts can interfere with ionization.
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample (conjugated or unconjugated protein) to the matrix spot and mix by pipetting up and down.
-
Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Analysis: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio of the molecules. A successful conjugation will be confirmed by a peak with a mass equal to the sum of the molecular weights of the two starting molecules and the this compound crosslinker, minus the mass of any leaving groups.
Visualizing the Process: Workflows and Mechanisms
Caption: Reaction schematic of protein-protein conjugation using this compound.
Caption: General experimental workflow for this compound conjugation.
Caption: Comparison of information provided by key analytical techniques.
Alternatives to Bis-Maleimide-PEG6
While maleimide chemistry is widely used, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols. This has led to the development of alternative crosslinkers with improved stability or different functionalities.
| Alternative Crosslinker | Reactive Groups | Target Residues | Linkage Stability | Key Advantages |
| SM(PEG)n Series | NHS Ester, Maleimide | Amines (Lysine), Thiols (Cysteine) | Thioether bond stability is similar to this compound. | Heterobifunctional, allowing for controlled, stepwise conjugation of two different molecules. |
| Bis-Sulfone Reagents | Bis-sulfone | Thiols (Cysteine) | Forms a stable, irreversible thioether bond. | The resulting linkage is more stable than the maleimide-thiol adduct, especially at physiological pH. Can be used for disulfide bridging. |
| Dibromomaleimides | Dibromomaleimide | Thiols (Cysteine) | Forms a stable dithiomaleimide linkage that can be hydrolyzed to a more stable form. | Allows for dual functionalization at a single site or bridging of disulfide bonds. The linkage can be made reversible under certain conditions. |
| Click Chemistry Reagents (e.g., Azide-Alkyne) | Azide, Alkyne | Non-natural amino acids or modified residues. | Forms a highly stable triazole ring. | Bioorthogonal reaction with high specificity and efficiency. Does not react with native functional groups in proteins. |
The selection of a crosslinker should be guided by the specific requirements of the application, including the desired stability of the final conjugate, the available functional groups on the biomolecules, and the reaction conditions that can be tolerated. By employing the appropriate analytical techniques, researchers can confidently confirm the success of their conjugation strategy and ensure the quality and efficacy of their final product.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to Bis-Mal-PEG6 for thiol-reactive crosslinking
A Comprehensive Guide to Thiol-Reactive Crosslinking Alternatives to Bis-Mal-PEG6
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinking agent is critical to the stability and efficacy of the final product. While Bis-Maleimide-PEG6 has been a widely used reagent for thiol-reactive crosslinking, its limitations, primarily the reversibility of the maleimide-thiol linkage, have spurred the development of more stable and efficient alternatives. This guide provides an objective comparison of next-generation thiol-reactive crosslinkers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The Limitations of Traditional Maleimide Crosslinkers
Bis-Maleimide-PEG6 and similar traditional maleimide-based crosslinkers react with thiol groups from cysteine residues via a Michael addition reaction. However, this linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the physiological environment.[1][2] This can result in off-target toxicity and reduced efficacy of antibody-drug conjugates (ADCs) and other bioconjugates.[3] Furthermore, the maleimide ring itself is prone to hydrolysis, which renders it unreactive towards thiols, impacting conjugation efficiency.[4]
Next-Generation Maleimides (NGMs) and Other Thiol-Reactive Chemistries
To address the stability issues of traditional maleimides, several innovative alternatives have been developed. These can be broadly categorized into next-generation maleimides (NGMs) and other thiol-reactive chemical groups.
Next-Generation Maleimides (NGMs) are designed to form more stable conjugates. A key strategy is to promote the hydrolysis of the thiosuccinimide ring after conjugation, which locks the conjugate and prevents the retro-Michael reaction.[3]
-
Self-Hydrolyzing Maleimides: These maleimides are engineered to undergo rapid hydrolysis of the thiosuccinimide ring post-conjugation, forming a stable, ring-opened structure that is resistant to deconjugation. The rate of hydrolysis can be tuned by modifying the substituents on the maleimide ring.
-
Diiodomaleimides and Dibromomaleimides: These reagents offer rapid bioconjugation and increased hydrolytic stability of the unconjugated maleimide, allowing for efficient crosslinking even in sterically hindered systems. They are particularly useful for bridging disulfide bonds in antibodies.
Other Thiol-Reactive Chemistries provide alternatives to the maleimide scaffold altogether.
-
Pyridazinediones (PDs): These compounds react with thiols to form stable adducts and have been shown to be effective for disulfide bridging. They offer the advantage of not hydrolyzing at physiological pH.
-
Vinyl Sulfones: These reagents react with thiols to form stable thioether bonds and are an established alternative to maleimides.
-
Haloacetyls (Iodoacetyl and Bromoacetyl): These groups react with thiols via an alkylation reaction to form a stable thioether bond. While effective, they can exhibit lower specificity compared to maleimides, with potential for reaction with other nucleophilic amino acid side chains at higher pH.
-
Thiol-ene Chemistry: This involves the reaction of a thiol with an alkene (e.g., norbornene) or alkyne, often initiated by light, to form a stable thioether linkage. This chemistry offers opportunities for creating hydrogels and other biomaterials.
Quantitative Comparison of Thiol-Reactive Crosslinkers
The following table summarizes key performance characteristics of various thiol-reactive crosslinkers based on available experimental data.
| Crosslinker Type | Reaction Rate | Stability of Conjugate | Key Features & Considerations |
| Traditional Maleimides | Fast | Reversible (susceptible to retro-Michael reaction) | Prone to hydrolysis before conjugation. |
| Self-Hydrolyzing Maleimides | Fast | High (stable ring-opened form) | Hydrolysis of the thiosuccinimide ring post-conjugation prevents deconjugation. |
| Diiodomaleimides | Rapid | High | Reduced hydrolysis of the maleimide before conjugation, good for sterically hindered systems. |
| Dibromomaleimides | Rapid | High | Efficient for disulfide bridging in antibodies. |
| Pyridazinediones | Comparable to vinyl sulfones | High (dynamically reversible under certain conditions) | Stable to hydrolysis at physiological pH; gelation rates are pH-sensitive. |
| Vinyl Sulfones | Moderate | High (stable thioether bond) | Established alternative to maleimides. |
| Haloacetyls | Slower than maleimides | High (stable thioether bond) | Can have lower specificity at higher pH. |
| Thiol-ene (Norbornene) | Photo-initiated, rapid | High (stable thioether bond) | Offers temporal and spatial control over crosslinking. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these crosslinkers. Below are generalized methodologies for key experiments.
General Protocol for Thiol-Reactive Crosslinking
-
Protein Preparation: If targeting disulfide bonds, reduce the protein (e.g., antibody) with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not contain a thiol group and therefore does not need to be removed before the addition of a maleimide-based crosslinker. Purify the reduced protein using a desalting column to remove excess reducing agent.
-
Crosslinker Preparation: Dissolve the crosslinker in a compatible solvent (e.g., DMSO) immediately before use.
-
Conjugation Reaction: Add the dissolved crosslinker to the prepared protein solution at a specific molar ratio. The reaction is typically carried out at pH 6.5-7.5 for maleimides to ensure specificity for thiols. The reaction time and temperature will vary depending on the specific crosslinker and protein.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess crosslinker.
-
Purification: Purify the resulting conjugate using size exclusion chromatography (SEC) or other appropriate methods to remove unreacted crosslinker and quenching agent.
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) or degree of labeling.
Protocol for Assessing Conjugate Stability
-
Incubate the purified conjugate in relevant biological media, such as human or rat plasma, at 37°C.
-
At various time points, take aliquots of the incubation mixture.
-
Analyze the aliquots by a suitable method, such as ELISA to assess binding activity or hydrophobic interaction chromatography (HIC) to monitor drug loss from an ADC.
-
Compare the stability of conjugates formed with different crosslinkers over time.
Visualizing Crosslinking Strategies
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and workflows.
Caption: Reaction pathway for traditional maleimide crosslinkers.
Caption: Stabilizing mechanism of self-hydrolyzing maleimides.
Caption: Workflow for comparing thiol-reactive crosslinkers.
Conclusion
The field of bioconjugation has moved beyond traditional maleimide crosslinkers to address their inherent stability limitations. Next-generation maleimides and alternative thiol-reactive chemistries offer researchers a robust toolbox to create more stable and effective bioconjugates. The choice of the optimal crosslinker will depend on the specific application, the nature of the biomolecules to be conjugated, and the desired stability profile of the final product. By carefully considering the comparative data and employing rigorous experimental validation, scientists can enhance the performance and therapeutic potential of their bioconjugates.
References
Navigating Bioconjugate Stability: A Comparative Guide to Bis-Mal-PEG6 and Alternative Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision influencing the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vitro and in vivo stability of Bis-Maleimide-PEG6 (Bis-Mal-PEG6) linkers and other common alternatives, supported by experimental data and detailed methodologies.
The Bis-Maleimide-PEG6 linker belongs to the widely used class of maleimide-based linkers, which are favored for their specific reactivity with sulfhydryl groups on proteins, forming a stable thioether bond. The polyethylene glycol (PEG) component enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate. However, the stability of the maleimide-thiol linkage itself is a critical consideration.
The Challenge of Maleimide Linker Stability: Retro-Michael Reaction and Hydrolysis
The primary mechanism of instability for traditional maleimide-thiol conjugates is the retro-Michael reaction. This reaction is a reversal of the initial conjugation, leading to the premature cleavage of the linker and release of the conjugated molecule. This deconjugation can result in off-target toxicity and reduced therapeutic efficacy.
Conversely, the succinimide ring formed upon conjugation can undergo hydrolysis. This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment, including the presence of adjacent PEG chains.
Comparative Stability of Linker Technologies
The following table summarizes the stability of conventional maleimide-based linkers in comparison to other advanced alternatives. The data highlights the potential for instability in traditional maleimide conjugates and the improved stability offered by newer technologies.
| Linker Type | Model System | Incubation Conditions | Time (days) | % Intact Conjugate | Key Observation |
| Conventional Maleimide-based (Thioether) | ADC in human plasma | 37°C | 7 | ~50% | Significant instability, likely due to retro-Michael reaction.[1] |
| Commercial PEG bis-maleimide conjugate | Protein-protein conjugate | In vitro | 7 | <50% | Demonstrates deconjugation under physiological conditions.[2] |
| Maleimide-PEG conjugate | Hemoglobin conjugate | 1 mM Glutathione, 37°C | 7 | ~70% | Shows susceptibility to thiol exchange with glutathione.[3][4] |
| "Bridging" Disulfide | ADC in human plasma | 37°C | 7 | >95% | Offers substantially improved plasma stability over conventional maleimides.[1] |
| Mono-sulfone-PEG conjugate | Hemoglobin conjugate | 1 mM Glutathione, 37°C | 7 | >95% | Highly resistant to deconjugation in the presence of competing thiols. |
| Self-stabilizing maleimide (DPR-based) | ADC (anti-CD30-MMAE) | In vivo (mouse) | 7 | Stable (little loss) | Engineered for rapid hydrolysis to a stable form, preventing payload loss. |
| Valine-Citrulline (vc) Dipeptide | ADC (cAC10-vc-MMAE) | In vivo (mouse) | 6 | Linker half-life: ~144 hours | Demonstrates high stability in circulation. |
| Valine-Citrulline (vc) Dipeptide | ADC (cAC10-vc-MMAE) | In vivo (cynomolgus monkey) | 9.6 | Linker half-life: ~230 hours | Suggests high stability in primates. |
Experimental Workflows and Logical Relationships
To assess and compare the stability of different linkers, standardized experimental workflows are employed. The following diagrams illustrate the key processes involved in evaluating linker stability.
Detailed Experimental Protocols
Accurate assessment of linker stability is crucial for the selection of optimal candidates for therapeutic development. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma by measuring the amount of intact conjugate and/or released payload over time.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control bioconjugate (with a known stable or unstable linker, if available)
-
Plasma (e.g., human, mouse, rat) from a commercial source
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., cold acetonitrile with internal standard)
-
Analytical system: LC-MS (e.g., Q-TOF or Orbitrap), HPLC, or ELISA setup
Procedure:
-
Preparation: Prepare a stock solution of the test bioconjugate in PBS.
-
Incubation: Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration relevant for the intended application (e.g., 100 µg/mL).
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold quenching solution to precipitate plasma proteins and stop any further degradation.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated analytical method (e.g., LC-MS for intact mass analysis, HPLC with UV/fluorescence detection, or ELISA to quantify the intact conjugate).
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
In Vivo Pharmacokinetic and Stability Study
Objective: To determine the in vivo stability and pharmacokinetic profile of a bioconjugate by measuring the concentrations of total antibody, intact conjugate, and free payload in circulation over time.
Materials:
-
Test bioconjugate
-
Animal model (e.g., female Sprague-Dawley rats or mice)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical methods for the quantification of total antibody, intact conjugate, and free payload (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the bioconjugate to the animals (e.g., 1 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and weekly thereafter) post-injection.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentrations of:
-
Total antibody: Using a ligand-binding assay (e.g., ELISA) that detects the antibody regardless of its conjugation state.
-
Intact conjugate: Using a ligand-binding assay that requires both the antibody and the payload for detection, or by using immuno-capture followed by LC-MS.
-
Free payload: Following extraction from plasma, using a sensitive method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for each analyte.
-
Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for both total antibody and intact conjugate using non-compartmental or compartmental analysis.
-
The divergence in the pharmacokinetic profiles of the total antibody and the intact conjugate over time is indicative of in vivo deconjugation. The rate of deconjugation and the in vivo linker half-life can be calculated from these data.
-
Conclusion
The stability of the linker is a cornerstone of developing safe and effective bioconjugates. While this compound offers advantages in terms of reactivity and solubility, the inherent instability of the conventional maleimide-thiol linkage necessitates careful evaluation. The potential for premature payload release via the retro-Michael reaction is a significant consideration. Next-generation linkers, such as self-stabilizing maleimides and other advanced chemical moieties, have demonstrated superior stability in both in vitro and in vivo settings. For researchers and drug developers, a thorough understanding of the competing chemical pathways of maleimide-thiol conjugates and the application of rigorous stability-indicating assays are paramount to selecting the optimal linker technology for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, the two primary strategies for attaching potent cytotoxic payloads to monoclonal antibodies. Supported by experimental data, this analysis delves into their mechanisms of action, stability, and impact on therapeutic efficacy and safety.
The linker is a pivotal component of an ADC, dictating the stability of the conjugate in circulation and the mechanism of drug release.[1][2][3] The fundamental difference lies in their payload release strategy: cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[3][4] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: Two Distinct Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues or within cancer cells. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Protease-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, a lysosomal protease that is often overexpressed in cancer cells.
-
pH-sensitive linkers: Linkers containing a hydrazone bond are a key example of pH-sensitive linkers. They remain stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers: Lysosomal Degradation-Reliant Release
In contrast, non-cleavable linkers are designed for high stability and lack a specific trigger for cleavage. The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody component of the ADC after it has been internalized by the target cancer cell and trafficked to the lysosome. This process releases the payload still attached to the linker and an amino acid residue from the antibody.
The resulting charged metabolite is often membrane-impermeable, which generally prevents a bystander effect. While this limits their efficacy against antigen-negative cells, it also contributes to their lower systemic toxicity.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies comparing the performance of ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (pM) | Reference |
| Anti-HER2-vc-MMAE | SK-BR-3 (HER2-positive) | HER2 | Cleavable (vc) | MMAE | 61 | |
| Anti-HER2-non-cleavable | SK-BR-3 (HER2-positive) | HER2 | Non-cleavable | - | 609 | |
| Anti-HER2-Val-Ala-MMAE | SK-BR-3 (HER2-positive) | HER2 | Cleavable (Val-Ala) | MMAE | 92 |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD22-disulfide-DM1 | Human lymphoma xenograft | 3 mg/kg, single dose | Tumor regression | |
| Anti-HER2-vc-MMAE | Jeko-1 xenograft | Single intravenous bolus | Efficacious | |
| Anti-HER2-CX-DM1 (non-cleavable) | EGFR and EpCAM xenografts | 3 mg/kg | More active than 15 mg/kg SMCC-DM1 ADC | |
| β-galactosidase-cleavable ADC | Xenograft mouse model | 1 mg/kg, single dose | 57-58% reduction in tumor volume |
Table 3: Plasma Stability
| Linker Type | Stability in Mouse Plasma | Key Findings | Reference |
| Val-Cit (vc) | Unstable (sensitive to carboxylesterase 1c) | Prone to premature drug release in rodent models. | |
| OHPAS (cleavable) | Stable | Showed high stability in both mouse and human plasma. | |
| Sulfatase-cleavable | High stability (over 7 days) | More stable than Val-Ala and Val-Cit linkers in mouse plasma. | |
| Non-cleavable (SMCC) | Generally high | Increased plasma stability can improve the therapeutic index. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the unconjugated antibody in complete cell culture medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using suitable software.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This is often done using techniques like ELISA and LC-MS.
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of payload released over time to determine the linker's stability.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC, control antibody, and vehicle control, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization
Caption: Mechanism of an ADC with a cleavable linker.
Caption: Mechanism of an ADC with a non-cleavable linker.
Caption: Experimental workflow for ADC linker comparison.
References
A Comparative Guide to the Quality Control of Bis-Maleimide-PEG6 Reagents
For researchers, scientists, and drug development professionals utilizing Bis-Maleimide-PEG6 (Bis-Mal-PEG6) as a crosslinking reagent, ensuring its quality and performance is paramount for reproducible and reliable results in bioconjugation. This guide provides a comparative overview of the key quality control (QC) parameters for this compound, discusses alternative reagents, and presents detailed experimental methodologies for its characterization.
Key Quality Control Parameters
The quality of this compound is primarily assessed through a combination of analytical techniques that determine its identity, purity, reactivity, and stability. Reputable suppliers typically provide a Certificate of Analysis (CoA) detailing these parameters.
Table 1: Comparison of Quality Control Parameters for this compound and Alternatives
| Parameter | This compound | SM(PEG)6 (Alternative 1) | Dibromomaleimide-C5-COOH (Alternative 2) |
| Purity (by HPLC) | ≥95% to ≥98% | >95% | Information not readily available; typically high purity for ADC applications. |
| Identity Confirmation | ¹H NMR, Mass Spectrometry | ¹H NMR, Mass Spectrometry | ¹H NMR, Mass Spectrometry |
| Molecular Weight | 626.65 g/mol | 601.60 g/mol | Not directly comparable (linker for further modification) |
| Appearance | White to off-white solid | White to off-white solid | Solid |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in DMSO, DMF |
| Storage Conditions | -20°C, protected from light and moisture | -20°C, protected from light and moisture | -80°C for long-term storage |
| Maleimide Reactivity | High reactivity with free thiols | High reactivity with free thiols | Reacts with two thiol groups to form a stable bridge |
| Hydrolytic Stability | Maleimide group is susceptible to hydrolysis, especially at pH > 7.5 | Maleimide group is susceptible to hydrolysis, especially at pH > 7.5 | The resulting dithiomaleimide can be hydrolyzed to a more stable maleamic acid.[1][2] |
Experimental Protocols for Quality Control
Detailed below are the fundamental experimental protocols for assessing the critical quality attributes of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound and detecting any impurities, such as the hydrolyzed form or monofunctional maleimide-PEG.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compound and any impurities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and/or 302 nm (for the maleimide group).
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Identity Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the reagent in the deuterated solvent.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the maleimide groups (typically around 6.7-6.8 ppm) and the ethylene glycol repeats of the PEG linker (around 3.6 ppm). The integration of these peaks should be consistent with the expected number of protons in the structure.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the this compound reagent.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the expected molecular ion of this compound (e.g., [M+H]⁺ or [M+Na]⁺).
Maleimide Reactivity and Stability Assessment
The reactivity of the maleimide groups is a critical functional parameter. This can be assessed by reacting the this compound with a known concentration of a thiol-containing compound and monitoring the reaction. The stability of the maleimide group against hydrolysis can be evaluated by incubating the reagent in aqueous buffers at different pH values and monitoring its degradation over time by HPLC.
-
Reactivity Assay: An indirect Ellman's assay can be used. A known excess of a thiol-containing compound (e.g., L-cysteine or glutathione) is reacted with the this compound sample. The remaining unreacted thiols are then quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Hydrolysis Study:
-
Prepare solutions of this compound in buffers of different pH (e.g., pH 6.5, 7.4, and 8.5).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, inject an aliquot of each solution into the HPLC system described in Protocol 1.
-
Monitor the decrease in the area of the this compound peak and the appearance of hydrolysis product peaks over time to determine the rate of hydrolysis.
-
Visualizing Experimental Workflows and Applications
Experimental Workflow for this compound Quality Control
Caption: Quality control workflow for this compound reagents.
Application in Antibody-Drug Conjugate (ADC) Formation
This compound is commonly used to link cytotoxic drugs to antibodies, forming ADCs. The two maleimide groups can react with reduced interchain disulfide bonds in the antibody's hinge region.
Caption: Formation of an ADC using a this compound linker.
By implementing these rigorous quality control measures, researchers can ensure the consistency and reliability of their this compound reagents, leading to more robust and reproducible outcomes in their bioconjugation applications.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bis-Mal-PEG6
Essential safety protocols and logistical plans for the handling and disposal of Bis-Mal-PEG6 are critical for ensuring a safe and efficient laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
Key Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data gathered from various suppliers.
| Property | Value | Source |
| Molecular Formula | C28H42N4O12 | BroadPharm, CD Bioparticles |
| Molecular Weight | 626.7 g/mol | BroadPharm, CD Bioparticles |
| Purity | ≥95% - 98% | AxisPharm, BroadPharm |
| Appearance | White to off-white solid or viscous oil | General observation for similar compounds |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Temperature | -20°C | BroadPharm, AxisPharm |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to be worn at all times when handling this compound to prevent direct contact and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Standard |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is recommended. | N95 or higher |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol for the handling and disposal of this compound is crucial for laboratory safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and specifications on the label match the order.
-
Storage: Store the container in a tightly sealed, upright position in a freezer at -20°C.[1][2]
Handling and Use
-
Preparation: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work Area: Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Weighing and Dissolving: When weighing the compound, use a dedicated, clean spatula and weighing boat. If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weighing boats, and pipette tips, should be collected in a dedicated, sealed waste container.
-
Labeling: Clearly label the waste container as "Chemical Waste" and specify the contents.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
